Veliparib's anti-cancer activity is driven by three interconnected mechanisms.
Catalytic Inhibition and Bioenergetic Crisis: this compound competitively inhibits PARP-1/2 at the NAD⁺ binding site, preventing the formation of poly(ADP-ribose) (PAR) chains on target proteins [1] [2]. This disruption has two critical consequences:
PARP Trapping: Beyond simple inhibition, some PARP inhibitors stabilize the PARP enzyme on damaged DNA, forming a cytotoxic complex that blocks replication [2]. This compound is characterized as a weaker trapper compared to other clinical PARP inhibitors like olaparib and niraparib [2] [3]. This property is believed to contribute to its milder hematological toxicity profile in clinical trials [1] [2].
Synthetic Lethality in HR-Deficient Cancers: This is the foundational concept for this compound's use as a single agent. In cells with deficiencies in the Homologous Recombination Repair (HRR) pathway—such as those with BRCA1 or BRCA2 mutations—the inhibition of PARP-mediated repair becomes lethally synergistic [2] [4]. The cancer cell cannot repair its DNA through either pathway, leading to genomic instability and apoptosis [2]. This explains the significant clinical activity observed in patients with BRCA-mutated ovarian cancer [4].
The following diagram illustrates the core mechanisms of catalytic inhibition, PARP trapping, and synthetic lethality.
Recent research has refined the understanding of how PARP inhibitors like this compound interact with their targets at a structural level.
Allosteric Modulation and PARP Trapping: PARP1 is an allosteric enzyme. DNA break binding induces conformational changes that activate the catalytic (ART) domain [3]. Inhibitors can influence this process differently. They are now categorized based on their effect on PARP1's affinity for DNA breaks [3]:
This compound is classified as a Type III inhibitor [3]. Its relatively small molecular size is thought to prevent it from effectively engaging the HD domain to cause the strong retention associated with Type I behavior, explaining its weaker trapping potency [3].
Differences Between PARP1 and PARP2: While this compound inhibits both PARP1 and PARP2, the enzymes are regulated differently. HXMS studies show that PARP2 activation involves a unique "melting" of an active-site helix, a mechanism distinct from PARP1 [5]. Furthermore, the same PARP inhibitor can have different allosteric effects on PARP1 versus PARP2, influencing their retention on DNA lesions [5].
The following table outlines core experimental protocols used to characterize this compound's activity and mechanisms.
| Assay Objective | Typical Protocol Summary | Key Readouts & Analysis |
|---|---|---|
| In Vitro PARP Enzyme Inhibition | Use commercial PARP enzyme assay kits (e.g., BPS Bioscience). Incubate recombinant PARP1 with biotinylated-NAD⁺ and activated DNA, with/without this compound [3]. | Measure remaining PARylation using an ELISA-like detection. Calculate IC₅₀ values from dose-response curves [3]. |
| Cellular Potentiation of Cytotoxic Agents | Treat a panel of cancer cell lines with this compound and DNA-damaging agents (e.g., temozolomide, cisplatin) singly and in combination for 48-72 hours [2] [6]. | Assess cell viability using MTS or clonogenic assays. Determine IC₅₀ and define potentiation as a ≥50% reduction in IC₅₀ of the cytotoxic agent when combined with this compound [6]. |
| DNA Binding Affinity & Competition (Biophysical) | Fluorescence Polarization (FP) Assay:
This compound's development has focused on leveraging its mechanisms in specific therapeutic contexts.
Single-Agent Activity in HR-Deficient Cancers: Clinical trials have confirmed the principle of synthetic lethality. In a Phase II study of patients with BRCA-mutated recurrent ovarian cancer, single-agent this compound (400 mg BID) achieved an objective response rate of 26%, including both platinum-sensitive and platinum-resistant patients [4].
Combination with DNA-Damaging Agents: This is a major application of this compound. By inhibiting DNA repair, it potentiates the effect of chemotherapies and radiation [2] [6]. Preclinical data shows synergy with temozolomide, platinum agents (cisplatin, carboplatin), cyclophosphamide, topotecan, and radiation in various solid tumors [2] [6]. Its favorable trapping profile may allow for more effective combination regimens with less toxicity [1] [2].
Novel Combinations to Overcome Resistance: Research is exploring this compound with other targeted agents. A key example is combination with Histone Deacetylase (HDAC) inhibitors like SAHA. This combination synergistically reduces levels of DNA repair proteins like BRCA1 and UHRF1, inducing "BRCAness" and overcoming resistance in prostate cancer models [7].
The following diagram illustrates how this combination strategy targets the DNA damage response network.
The table below summarizes the core biochemical characteristics of Veliparib.
| Property | Description |
|---|---|
| Chemical Name | 2-((R)-2-Methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide [1] [2] |
| Molecular Formula | C13H16N4O [3] [1] [2] |
| Molecular Weight | 244.3 g/mol [3] |
| Targets | PARP1 & PARP2 [3] [4] [2] |
| Inhibition (Kᵢ) | PARP1: 5.2 nM; PARP2: 2.9 nM [3] [4] |
| Primary Mechanism | Potent inhibition of PARP enzyme activity, impeding single-strand DNA break repair via base excision repair [4]. |
This compound exerts its effects through multiple mechanisms:
The following diagram illustrates the core mechanism of this compound in combination with DNA-damaging agents.
Clinical studies have evaluated this compound across various cancer types, often in specific genetic contexts or combination regimens.
| Cancer Type | Clinical Trial Context | Key Findings |
|---|---|---|
| Metastatic Pancreatic Cancer | Phase I/II with FOLFOX [5] | Combination was safe. Objective Response Rate (ORR) was 26% overall, and 57% in platinum-naive patients with HR-DDR mutations. |
| Metastatic Pancreatic Cancer | Phase II (SWOG S1513) with mFOLFIRI (2nd-line) [6] | No survival benefit vs FOLFIRI control. mFOLFIRI alone showed better PFS in patients with HR-DDR defects (7.3 vs 2.5 months). |
| BRCA-mutated Advanced Breast Cancer | Phase III (BROCADE3) with carboplatin/paclitaxel [7] | This compound combination significantly improved PFS vs chemotherapy alone. |
| Triple-Negative Breast Cancer (TNBC) | Phase III (BrighTNess) with carboplatin in neoadjuvant setting [7] | Addition of this compound to carboplatin/paclitaxel improved pathological complete response rates. |
| Ovarian Cancer | Phase III (VELIA) with carboplatin/paclitaxel and as maintenance [7] | This compound throughout treatment (with chemo and as maintenance) improved PFS. |
Here are detailed methodologies for key experiments from the search results to guide preclinical research.
This protocol is adapted from studies investigating this compound's synergy with chemotherapeutics in colorectal cancer cell lines [3].
This protocol is based on studies demonstrating this compound's efficacy in xenograft models [3].
The following table summarizes the core PopPK parameters and the significant covariates identified in the final model [1].
| Parameter / Covariate | Description / Value | Impact on this compound Exposure (AUCss) |
|---|---|---|
| Structural Model | One-compartment model with linear clearance and first-order absorption [1]. | - |
| Apparent Oral Clearance (CL/F) | 479 L/day (19.96 L/h) | - |
| Apparent Volume of Distribution (Vc/F) | 152 L | - |
| Covariate on CL/F: Renal Impairment | ||
| • Mild | Creatinine Clearance: 60–89 mL/min | Increase of 27.3% (23.7%–30.9%) |
| • Moderate | Creatinine Clearance: 30–59 mL/min | Increase of 65.4% (56.0%–75.5%) |
| Covariate on CL/F: Strong CYP2D6 Inhibitors | Coadministration with drugs like paroxetine | Increase of 13.0% (6.11%–20.8%) |
| Covariate on CL/F: Sex | Male vs. Female | 16.5% lower (7.53%–23.9%) in males |
The PopPK meta-analysis was conducted using a specific and standardized methodology [1].
The diagram below illustrates the core mechanism by which PARP inhibitors like this compound work, particularly in the context of DNA damage repair, which underpins their therapeutic use.
PARP inhibitor mechanism and synthetic lethality concept.
This compound (ABT-888) is an oral small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, primarily targeting PARP-1 and PARP-2, which play crucial roles in DNA damage repair pathways. As a potent chemosensitizer and standalone therapeutic agent, this compound has demonstrated significant activity in cancers with homologous recombination deficiency (HRD), particularly those with BRCA1/2 mutations. The compound exhibits favorable pharmacokinetic properties with linear kinetics across dose ranges and achieves sufficient plasma concentrations to inhibit PARP activity effectively at tolerated doses [1] [2].
The structural characteristics of this compound enable it to compete with the nicotinamide moiety of NAD+ for the catalytic domain of PARP enzymes, preventing PARP release from DNA damage sites and thereby blocking DNA repair processes [3]. Unlike some other PARP inhibitors, this compound appears to have less potent PARP-trapping activity relative to its catalytic inhibition, which may contribute to its differentiated toxicity profile when combined with chemotherapy regimens [3]. The drug undergoes hepatic metabolism primarily to an active metabolite (M8), with population pharmacokinetic modeling indicating that creatinine clearance and lean body mass significantly influence this compound clearance and volume of distribution [1].
The primary mechanism underlying this compound's selective toxicity in BRCA-mutated cancers centers on the concept of synthetic lethality, where simultaneous disruption of two parallel DNA repair pathways leads to cell death, while disruption of either alone remains viable [3]. In BRCA-deficient cells, the homologous recombination (HR) pathway is already compromised, creating dependency on base excision repair (BER) mediated by PARP for DNA single-strand break repair. This compound inhibition of PARP in this context creates a dual repair deficiency that leads to accumulation of DNA damage, replication fork collapse, and ultimately cell death [3].
“PARP inhibition results in trapping of PARP-1 on DNA repair intermediates at single-strand breaks and stalling of replication forks that require BRCA-dependent homologous recombination for resolution.” [3] This mechanistic insight explains the differential sensitivity observed between BRCA-deficient and BRCA-proficient cells, providing a strong therapeutic window for this compound in BRCA-mutated cancers [3].
The molecular consequences of this compound-mediated PARP inhibition extend beyond synthetic lethality alone:
Visualization of synthetic lethality mechanism between this compound and BRCA mutation
Single-agent this compound has demonstrated substantial clinical activity in patients with BRCA1/2-mutated cancers across multiple phase I trials. The recommended phase II dose (RP2D) for continuous monotherapy was established at 400 mg twice daily, based on a phase I study that enrolled 98 patients with BRCA1/2-mutated or platinum-refractory ovarian/triple-negative breast cancer [2]. The dose-limiting toxicities observed included grade 3 nausea/vomiting and grade 2 seizures, while common adverse events consisted mainly of grade 1-2 nausea (65%) and fatigue (45%) [2].
“Overall response rate was 23% (95% CI 13-35%) in BRCA-mutated patients overall, and 37% (95% CI 21-55%) at 400 mg BID and above.” [2] This dose-response relationship underscores the importance of adequate this compound exposure for optimal efficacy. In a dedicated phase I/II trial focusing on platinum-resistant or intermediate-sensitive ovarian cancer patients with BRCA mutations, this compound monotherapy achieved an impressive 65% overall response rate (6% complete response, 59% partial response) with a maximum tolerated dose of 300 mg twice daily [5]. The progression-free survival in this heavily pretreated population was 5.6 months, demonstrating meaningful clinical activity in the challenging platinum-resistant setting [5].
This compound combination strategies with DNA-damaging agents have shown enhanced efficacy in BRCA-mutated cancers. A phase I study of this compound combined with cisplatin and vinorelbine demonstrated promising activity in triple-negative and BRCA-mutation-associated breast cancer, with 35% achieving radiologic response (2 complete, 15 partial) and 44% stable disease among 48 evaluable patients [6]. The combination was well-tolerated at this compound doses up to 300 mg BID, with neutropenia (36%), anemia (30%), and thrombocytopenia (12%) as the most common grade 3/4 adverse events [6].
The BROCADE study further established the combination of this compound with carboplatin and paclitaxel in BRCA-mutated metastatic breast cancer, demonstrating significant progression-free survival benefit [7]. More recent efforts have explored this compound with carboplatin alone, establishing an RP2D of 250 mg BID on days 1-21 of a 21-day cycle, with 18.6% partial response and 48.8% stable disease among evaluable patients [7]. This combination showed acceptable toxicity, primarily hematological (thrombocytopenia, lymphopenia, neutropenia), supporting its feasibility for further development [7].
Table 1: this compound Monotherapy Efficacy in BRCA-Mutated Cancers
| Cancer Type | Patient Population | Dosing Schedule | Overall Response Rate | Progression-Free Survival | Reference |
|---|---|---|---|---|---|
| Mixed Solid Tumors | BRCA-mutated (n=70) | 400 mg BID (continuous) | 37% (at ≥400 mg BID) | Not specified | [2] |
| Ovarian Cancer | Platinum-resistant/intermediate (n=32) | 300 mg BID (days 1-28) | 65% (6% CR, 59% PR) | 5.6 months | [5] |
| Ovarian, Breast, Prostate | BRCA-mutated (phase I expansion) | 50-500 mg BID (continuous) | 23% (all BRCA-mutated) | Not specified | [2] |
Table 2: this compound Combination Therapy Efficacy in BRCA-Mutated Cancers
| Combination Regimen | Cancer Type | This compound Dosing | Overall Response Rate | Key Grade 3/4 Toxicities | Reference |
|---|---|---|---|---|---|
| Cisplatin + Vinorelbine | TNBC/BRCA-mutated breast | 300 mg BID (days 1-14) | 35% (2 CR, 15 PR) | Neutropenia (36%), Anemia (30%) | [6] |
| Carboplatin + Paclitaxel | BRCA-mutated breast | Various schedules | Improved PFS vs placebo | Myelosuppression | [7] |
| Carboplatin alone | Advanced breast cancer | 250 mg BID (days 1-21) | 18.6% PR, 48.8% SD | Thrombocytopenia, Lymphopenia | [7] |
Robust pharmacodynamic assessment is critical for demonstrating target engagement and guiding dose selection for this compound. The PAR sandwich immunoassay provides a validated method for quantifying poly(ADP-ribose) levels in peripheral blood mononuclear cells (PBMCs) as a direct measure of PARP inhibition [1] [3]. This approach leverages the inverse relationship between this compound exposure and PAR formation, allowing researchers to confirm on-target drug activity and establish pharmacodynamically active dosing regimens.
Experimental Protocol:
This pharmacodynamic assessment has proven valuable in dose selection and optimization, with studies showing that continuous PAR inhibition is achievable with BID dosing schedules. However, researchers should note that PAR levels in PBMCs may not always perfectly correlate with tumor PAR levels, potentially explaining occasional discordance between PAR suppression and clinical response in some trials [3].
Beyond BRCA mutation status, assessing functional homologous recombination deficiency provides valuable insights for predicting this compound sensitivity. The FANCD2 foci formation assay (FATSI) offers a functional approach to identifying tumors with HRD based on impaired FANCD2 monoubiquitination and nuclear foci formation in proliferating tumor cells [7].
Experimental Protocol:
Additional functional assessments include γH2AX immunofluorescence as a marker of DNA double-strand breaks, with increased γH2AX foci formation indicating persistent DNA damage following this compound treatment [7]. Radial chromosome formation assays provide another functional measure of HRD, based on the formation of distinctive chromosomal abnormalities in HR-deficient cells following DNA damage.
Comprehensive biomarker assessment strategy for this compound sensitivity
Acquired resistance to this compound and other PARP inhibitors represents a significant clinical challenge and active research area. The most well-characterized mechanism involves secondary BRCA mutations that restore functional homologous recombination [2]. These reversion mutations occur in a subset of BRCA-mutated cancers and typically involve frameshift corrections that restore the open reading frame, enabling production of functional BRCA protein and recovery of HR proficiency [2].
Additional resistance mechanisms include:
Notably, cell line studies demonstrate selective pressure against BRCA1/2 mutations in culture, with a much lower incidence of deleterious BRCA mutations in established ovarian cancer cell lines (3.0%) compared to clinical populations, suggesting strong selection for HR proficiency during cell line establishment [8].
Comprehensive resistance characterization requires integrated molecular approaches:
“Cell lines derived from metastatic disease are significantly more resistant to this compound (2.0 fold p = 0.03) compared to those derived from primary tumours.” [8] This observation highlights the importance of considering tumor origin and prior treatment history when developing preclinical models for resistance studies.
Optimal patient selection is critical for successful this compound clinical development in BRCA-mutated cancers. While germline BRCA mutation status remains the strongest predictive biomarker, emerging evidence supports expanding eligibility to include tumors with somatic BRCA mutations and other manifestations of homologous recombination deficiency [6] [7].
Key considerations for patient stratification:
The VELIA trial in ovarian cancer demonstrated that while progression-free survival benefited from this compound addition to carboplatin/paclitaxel, no overall survival difference was detected, highlighting the importance of appropriate patient selection and endpoint consideration in trial design [9].
Novel imaging biomarkers offer promising approaches for early response assessment in this compound trials. 18FLT-PET imaging enables non-invasive quantification of tumor proliferative activity, with early reductions in SUVmax (as early as day 7-21 of cycle 1) correlating with subsequent treatment response [7].
Recommended endpoints for this compound clinical trials:
Recent analysis of the VELIA trial indicated that disease-related symptoms were not significantly worsened by this compound addition to chemotherapy, supporting the favorable therapeutic index of this combination [9].
This compound represents a promising therapeutic option for BRCA-mutated cancers, with demonstrated efficacy as both monotherapy and in combination with DNA-damaging agents. The synthetic lethality mechanism provides a strong biological rationale for its selective activity in HR-deficient tumors, while its differentiated safety profile supports combination strategies. Ongoing research focuses on expanding its application beyond BRCA-mutated cancers to include other HR-deficient tumors, optimizing combination regimens, and addressing acquired resistance mechanisms.
Homologous Recombination Deficiency (HRD) represents a critical cellular state in which the error-free homologous recombination repair (HRR) pathway for DNA double-strand breaks becomes compromised, creating a therapeutically exploitable vulnerability in cancer cells. This comprehensive technical guide examines the intersection between HRD and This compound, a poly(ADP-ribose) polymerase (PARP) inhibitor with distinct clinical properties. The synthetic lethality paradigm enables selective targeting of HRD tumor cells while sparing normal tissues, representing a cornerstone of precision oncology. Understanding the mechanistic basis of HRD and the pharmacological characteristics of this compound is essential for optimizing their clinical application in oncology drug development.
The clinical significance of HRD extends across multiple cancer types, with particularly important implications in ovarian cancer, breast cancer, pancreatic adenocarcinoma, and prostate cancer. Approximately 50% of high-grade serous ovarian carcinomas (HGSOC) exhibit HRD, while in triple-negative breast cancers (TNBCs), estimates suggest 40-60% may express a BRCA-like phenotype even in the absence of pathogenic BRCA mutations [1] [2]. The development of this compound represents an important chapter in the evolution of PARP inhibitors, distinguished by its potent PARP-1/2 inhibition with relatively lower PARP-trapping potency compared to other agents in its class. This pharmacological profile potentially enables more feasible combination strategies with DNA-damaging chemotherapy regimens [2].
The homologous recombination repair pathway constitutes a high-fidelity DNA repair mechanism that operates primarily during the S and G2 phases of the cell cycle when sister chromatids are available as templates. This complex multistep process involves numerous proteins, with BRCA1 and BRCA2 playing central roles. The HRR process initiates with recognition of double-strand breaks by the MRN complex (MRE11, RAD50, and NBS1), leading to ATM activation. Subsequent recruitment of BRCA1, CHEK1, and CHEK2 to the break site facilitates end resection, creating single-strand ends that are stabilized by replication protein A (RPA), leading to ATR activation. The critical step of RAD51 nucleofilament formation occurs through the coordinated actions of PALB2 and BRCA2, which replace RPA with RAD51, enabling strand invasion and DNA synthesis using homologous DNA as a template [3].
Homologous recombination deficiency arises from various mechanistic disruptions to this repair pathway, including:
The functional consequence of HRD is genomic instability, as cells are forced to utilize error-prone alternative repair pathways like non-homologous end joining (NHEJ) and microhomology-mediated end joining (MMEJ). These backup mechanisms frequently generate genomic scars that serve as persistent footprints of HRD, including characteristic patterns of mutations, copy number variations, and structural chromosomal rearrangements [3] [1].
Figure 1: HRD causes and consequences illustrating the mechanistic relationship between DNA repair defects and genomic instability
HRD testing methodologies have evolved into two principal categories: genomic scar-based assays and functional assessments. The currently FDA-approved tests focus on detecting genomic scars through comprehensive analysis of specific mutational signatures and chromosomal abnormalities. These scars persist as historical evidence of HRD, even if the functional deficiency is later compensated through secondary mutations or other resistance mechanisms [3] [1].
The three principal genomic scar signatures utilized in HRD testing include:
Loss of heterozygosity (LOH): Defined as the irreversible loss of one parental allele at a specific chromosomal locus. A percentage of genomic LOH (gLOH) ≥14-16% typically classifies tumors as LOH-high, which correlates with HRD [3] [1].
Telomeric allelic imbalance (TAI): Characterized by subtelomeric regions exhibiting allelic imbalance that does not cross the centromere. A number of TAI (NtAI) ≥22 is associated with HRD and cisplatin sensitivity, even in wild-type BRCA tumors [3].
Large-scale transitions (LST): Defined as chromosomal breaks between adjacent regions larger than 10 Mb. Tumors are considered LSThigh with ≥15 LSTs in near-diploid genomes or ≥20 in near-tetraploid genomes [3] [1].
The most widely validated approach combines these three signatures into a composite genomic instability score (GIS), also referred to as HRD-sum. This unweighted sum of LOH, TAI, and LST scores has demonstrated superior performance in differentiating HRD from HR-proficient tumors compared to individual parameters alone [3] [1].
Table 1: FDA-Approved HRD Testing Platforms
| Test Name | Manufacturer | Methodology | Biomarkers Assessed | Cut-off Values | Clinical Validation |
|---|---|---|---|---|---|
| MyChoice CDx | Myriad Genetics | SNP-based NGS | GIS (LOH+TAI+LST), BRCA1/2 mutations | GIS ≥42 | PRIMA, PAOLA-1, VELIA trials |
| FoundationOne CDx | Foundation Medicine | NGS-based genomic profiling | %gLOH, BRCA1/2, HRR genes | %LOH >16% | ARIEL2/3, TRITON2 trials |
Functional HRD assays represent an emerging category that assesses the dynamic capacity of cells to perform homologous recombination, typically through evaluation of RAD51 foci formation in response to DNA damage. While not yet FDA-approved, these functional approaches offer the potential to capture the current HRD status rather than historical genomic scars, which may be particularly valuable given the dynamic nature of HRD status that can evolve under therapeutic pressure [1].
Emerging technologies in HRD assessment include transcriptional signatures, RAD51 foci immunohistochemistry, and integrated approaches incorporating artificial intelligence. These novel strategies aim to overcome limitations of current genomic scar-based tests, particularly their inability to detect functional restoration of HRR capability through secondary reversion mutations [1].
Table 2: Comparison of HRD Testing Approaches
| Methodology | Examples | Advantages | Limitations | Clinical Utility |
|---|---|---|---|---|
| Genomic Scar Analysis | MyChoice, FoundationOne | Standardized, validated, prognostic | Historical footprint, cannot detect HR restoration | PARPi patient selection, prognosis |
| Mutational Signature | Signature 3 (Sig3) | Mechanistic link to HRD | Computational complexity, emerging validation | Predictive biomarker development |
| Functional Assays | RAD51 foci, GFP-based HR assays | Dynamic assessment, functional readout | Technical variability, limited standardization | Emerging biomarker |
| Transcriptional Signatures | HRD gene expression profiles | Functional state assessment | Context-dependent expression | Prognostic stratification |
This compound (ABT-888) is an orally bioavailable, potent inhibitor of PARP-1 and PARP-2 enzymes that demonstrates distinctive characteristics within the PARP inhibitor class. Unlike some other PARP inhibitors, this compound exhibits relatively lower PARP-trapping potency, which may reduce hematological toxicity when combined with DNA-damaging chemotherapy regimens. This pharmacological profile has made this compound particularly suitable for investigation in combination strategies, as evidenced by its evaluation alongside platinum-based chemotherapies and other cytotoxic agents across multiple cancer types [2].
The synthetic lethality mechanism underlying this compound's selective toxicity toward HRD cells involves simultaneous disruption of two complementary DNA repair pathways. PARP inhibition compromises base excision repair, leading to accumulation of single-strand breaks that collapse into double-strand breaks during DNA replication. In HRD cells, the inability to effectively repair these lesions through homologous recombination results in accumulated genomic instability and eventual cell death, while normal cells with intact HRR capacity remain viable [3] [4].
Figure 2: this compound mechanism of action showing synthetic lethality in HR-deficient cells
The clinical development of this compound has encompassed multiple cancer types and treatment contexts, with varying outcomes based on HRD status and combination partners:
Ovarian Cancer - VELIA/GOG-3005 Trial: This Phase 3 study evaluated this compound combined with first-line carboplatin and paclitaxel chemotherapy followed by this compound maintenance in women with Stage III-IV ovarian carcinoma. The trial design included all-comers regardless of biomarker status, with subsequent stratification based on germline BRCA mutation and HRD status determined by genomic instability score (threshold of 33). In the BRCA wild-type population, progression-free survival (PFS) hazard ratios for this compound-throughout versus control were similar in both HRD/BRCAwt (22.9 vs. 19.8 months; HR 0.76) and HRP subgroups (15.0 vs. 11.5 months; HR 0.765). Importantly, by Cycle 3, the proportion of patients achieving ≥90% CA-125 reduction from baseline was significantly higher with this compound (pooled arms) versus control (34% vs. 23%; P=0.0004), with benefits observed particularly in BRCAwt and HRP subgroups. These findings suggest this compound may benefit a broader patient population than those currently eligible for PARPi based solely on BRCA mutation or HRD status [5] [6].
Pancreatic Cancer - Phase II Trial: This single-arm, multicenter study evaluated single-agent this compound in previously-treated patients with germline BRCA1/2 or PALB2 mutant pancreatic adenocarcinoma. Sixteen patients were enrolled, with 69% harboring BRCA2 mutations and 88% having received prior platinum-based therapy. The trial demonstrated limited efficacy for this compound monotherapy in this heavily pretreated population, with no confirmed partial responses observed, although 25% of patients achieved stable disease. The median PFS was 1.7 months and median OS was 3.1 months. These results highlight the challenge of PARPi resistance following platinum therapy, potentially due to restoration of HR function through secondary BRCA reversion mutations [4].
Breast Cancer - S1416 Trial: This randomized Phase 2 study evaluated cisplatin combined with either this compound or placebo in advanced triple-negative breast cancer. A distinctive feature was the biomarker classification system employing the BROCA-HR test (assessing 40 HRR-related genes) with subsequent categorization into BRCA1/2-mutated, BRCA-like, or non-BRCA-like groups. BRCA-like definition incorporated four markers in priority order: GIS ≥42 (MyChoice CDx), somatic BRCA1/2 mutation, BRCA1 promoter hypermethylation, or germline HRR gene mutations beyond BRCA. The BRCA-like subgroup demonstrated significantly improved PFS with this compound combination versus placebo (5.9 vs. 4.2 months; HR 0.57), while non-BRCA-like patients derived no additional benefit. This trial successfully validated the BRCAness concept in breast cancer and demonstrated this compound's potential beyond germline BRCA-mutated tumors [2].
Table 3: Key Clinical Trials of this compound Across Cancer Types
| Trial/Phase | Cancer Type | Regimen | Patient Population | Key Efficacy Outcomes | HRD Assessment |
|---|---|---|---|---|---|
| VELIA/GOG-3005 (Phase 3) | Ovarian | This compound + carbo/taxol → this compound maintenance | Newly diagnosed Stage III-IV (all-comers) | PFS HR 0.76 (HRD/BRCAwt), 0.765 (HRP) | GIS (cut-off 33) |
| Phase 2 [4] | Pancreatic | This compound monotherapy | gBRCA1/2 or PALB2 mutant, 1-2 prior lines | No confirmed responses; 25% SD ≥4 months | BRCA1/2, PALB2 mutations |
| S1416 (Phase 2) [2] | Triple-Negative Breast | Cisplatin ± this compound | Advanced TNBC, biomarker-classified | PFS 5.9 vs 4.2 months (BRCA-like) | BROCA-HR, GIS ≥42 |
A systematic review and meta-analysis of PARPi efficacy according to HRD biomarkers provides important context for understanding this compound's positioning within the PARP inhibitor class. This comprehensive analysis encompassed 5 studies (3,225 patients) in the first-line setting and 8 studies (5,529 patients) including both first-line and recurrence settings. The findings demonstrated a gradient of PARPi benefit according to HRD status:
Notably, among BRCA wild-type patients, similar benefit was observed between those identified as HRD by MyChoice CDx (GIS ≥42) and those with gLOH-high (FoundationOne CDx), with pooled HRs of 0.43 and 0.42, respectively [7]. This suggests comparable performance between the two major commercial HRD assays in predicting PARPi benefit.
The Genomic Instability Score represents a composite biomarker integrating three specific genomic scar signatures. The technical protocol for GIS assessment typically involves the following steps:
Sample Preparation and Sequencing:
Bioinformatic Analysis:
Interpretation and Reporting:
Functional HRD assays provide complementary information to genomic scar tests by assessing real-time HRR capacity. The RAD51 foci formation assay represents a prominent example:
Cell Culture and Treatment:
Immunofluorescence Staining:
Microscopy and Quantification:
Validation and Quality Control:
The integration of HRD testing and this compound into clinical practice requires careful consideration of several factors. Patient selection should account for cancer type, disease stage, prior therapies, and biomarker status. Current evidence supports this compound use in:
Test interpretation must recognize the dynamic nature of HRD status. Genomic scar-based tests provide a historical record of HRD but cannot detect functional restoration of HRR capacity through reversion mutations or other compensatory mechanisms. This limitation is particularly relevant in the context of prior platinum exposure, where reversion mutations can restore HR proficiency and confer resistance to PARPi therapy. Discrepancies may arise between different testing platforms, as evidenced by only partial overlap between GIS and gLOH classifications [3] [1] [7].
Clinical decision-making should integrate HRD status with other relevant factors, including histological subtype, disease burden, performance status, and prior treatment history. The gradient of PARPi benefit according to HRD status supports preferential use in HRD-positive malignancies, while in HRP tumors, careful consideration of marginal benefit (HR ~0.7) is warranted, with strong consideration of alternative therapies or clinical trial enrollment [7].
The evolving landscape of HRD assessment and this compound application includes several promising directions:
Novel HRD Assessment Technologies:
Combination Therapy Strategies:
Biomarker Refinement:
The following diagram illustrates the core synthetic lethality mechanism and key experimental methods for assessing veliparib's effects.
Synthetic lethality mechanism and experimental assessment of this compound.
PARP Function & Inhibition: PARP1, the primary enzyme targeted by this compound, is crucial for the Base Excision Repair (BER) pathway, which repairs single-strand DNA breaks (SSBs) [1] [2]. This compound potently inhibits PARP-1 and PARP-2, trapping them on DNA and preventing repair [3] [4] [5].
Synthetic Lethality with BRCA Deficiency: In normal cells, this compound-induced SSBs may convert to double-strand breaks (DSBs) during replication, but these are faithfully repaired by Homologous Recombination (HR), a process dependent on functional BRCA1 and BRCA2 proteins [3] [1]. In BRCA-mutant cells, which are Homologous Recombination Deficient (HRD), DSBs are repaired by error-prone mechanisms like Non-Homologous End Joining (NHEJ), leading to genomic instability and cell death [1] [2]. This creates the synthetic lethal interaction.
Researchers use several key methodologies to study this compound's effects:
In Vitro & In Vivo Models: Preclinical studies use BRCA-mutant cell lines (e.g., HCC1937) and xenograft models to demonstrate selective cytotoxicity and tumor growth inhibition [6] [5]. A chemiluminescent PARP activity assay can confirm target engagement [6].
Clinical Biomarker & Activity Assessment: In clinical trials, PARP activity in patient tumor biopsies and peripheral blood mononuclear cells (PBMCs) is measured to confirm pathway inhibition [3] [5]. Tumor response is assessed via RECIST 1.1 criteria [3] [7] [8].
Metabolic & Functional Imaging: NMR-based metabolomics can identify cell-line-dependent metabolic changes induced by this compound [9] [6]. Functional imaging with ¹⁸FLT-PET serves as an early pharmacodynamic biomarker, where a decrease in signal correlates with reduced tumor proliferation and treatment response [10].
Key clinical findings from pivotal studies are summarized in the table below.
| Trial Description | Patient Population | Intervention | Key Efficacy Findings | Common Grade 3+ Toxicities |
|---|---|---|---|---|
| Phase II [3] | Recurrent ovarian cancer, gBRCA+ (n=50) | This compound 400 mg BID (single agent) | ORR: 26% (35% platinum-sensitive, 20% platinum-resistant); mPFS: 8.2 months | Fatigue (6%), nausea (4%), leukopenia/neutropenia (4%) |
| Phase I (NCI8609) [10] | Advanced TNBC or HR+/HER2- with FA defect (n=44) | This compound (D1-21) + Carboplatin (AUC5) q3w | ORR: 18.6% (RP2D: this compound 250 mg BID) | Thrombocytopenia, lymphopenia, neutropenia, anemia, fatigue |
| Pilot Study [7] | Metastatic TNBC, non-gBRCA (n=20) | This compound + Lapatinib | ORR: ~24% (4/17 evaluable) | No DLTs; mostly Grade 1/2 |
| Phase II [8] | Metastatic breast cancer (n=62; 30 gBRCA+) | This compound + Temozolomide | ORR in gBRCA+: 23% (32% in platinum-naïve) | Thrombocytopenia (32%), neutropenia (21%) |
Expanding Synthetic Lethality: Research explores combining this compound with other targeted agents to induce "BRCAness" in BRCA-proficient tumors. For example, combining this compound with the EGFR/HER2 inhibitor lapatinib showed promising activity in TNBC without gBRCA mutations, potentially by suppressing DNA repair capacity [7].
Addressing Resistance: A major research focus is overcoming acquired resistance to PARP inhibitors. Mechanisms include restoration of HR function, replication fork stabilization, and drug efflux pumps [2]. Strategies to combat resistance are critical for improving long-term outcomes.
Biomarker Development: Beyond BRCA, identifying other biomarkers of response is essential. Ongoing work focuses on Homologous Recombination Deficiency (HRD) signatures, defects in the Fanconi Anemia (FA) pathway [10], and gene expression profiles related to DNA repair and immune pathways [7].
| Parameter | Findings for Veliparib | Findings for Metabolite M8 |
|---|---|---|
| Primary Elimination Route | Renal excretion of unchanged parent drug [1] [2] [3] | Formed via liver metabolism (primarily CYP2D6) [1] [4] [3] |
| Urinary Recovery | ~73% of dose [1] [2] | ~17% of dose (when combined with parent drug, total recovery ~90%) [1] [2] |
| Pharmacologic Activity | Potent PARP inhibitor (Ki for PARP-1: 5.2 nM) [3] | ~13- to 15-fold less potent than parent this compound [1] [4] |
| Impact on Pharmacokinetics | Renal impairment (CLcr) is a major covariate on clearance (CL/F) [1] [5] [6] | Not a significant contributor to overall pharmacologic activity [1] |
| Parameter | Impact on this compound Exposure (AUC) | Clinical Recommendations |
|---|---|---|
| Renal Impairment | ↑ 27% (mild) and ↑ 65% (moderate) [1] | Dose adjustment should be considered [3] |
| CYP2D6 Poor Metabolizers | ↑ ~20% [4] | Patients may have increased exposure [4] |
| Strong CYP2D6 Inhibitors | ↑ 13% [1] | Moderate impact [1] |
| OCT2 Inhibitors (e.g., Cimetidine) | ↑ ~30% [4] | Patients may have increased exposure [3] |
The disposition of this compound involves specific transporters and enzymes, which have been characterized through various experimental protocols.
Figure 1: The primary elimination pathways of this compound in the body, showing renal excretion as the dominant route.
Veliparib (ABT-888) is an orally bioavailable, small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP-1 and PARP-2) that functions as a chemosensitizer and radiation sensitizer in oncology therapeutics. As a potent PARP inhibitor with Kis of 5.2 nM and 2.9 nM for PARP-1 and PARP-2 respectively, this compound exhibits favorable pharmaceutical properties including good oral bioavailability and extensive tissue distribution, with demonstrated penetration of the blood-brain barrier [1] [2]. The compound possesses a relatively short elimination half-life, necessitating twice-daily administration to maintain therapeutic PARP inhibition levels based on phase 0 clinical trials that showed recovery of PARP activity within 24 hours after dosing [2] [3].
The pharmacokinetic profile of this compound has been characterized across multiple patient populations including those with solid tumors and hematological malignancies. Population pharmacokinetic analyses have determined that a one-compartment model with first-order absorption and elimination best describes this compound's pharmacokinetics, with an apparent oral clearance (CL/F) of 479 L/day and volume of distribution (Vc/F) of 152 L according to a 2021 meta-analysis [4]. The elimination pathways consist primarily of renal excretion of unchanged drug (approximately 70% of dose) with a minor but metabolically significant hepatic component mediated by CYP2D6, creating the potential for complex gene-drug and drug-drug interactions in clinical settings [5] [2].
This compound undergoes elimination through multiple parallel pathways, with renal excretion representing the dominant mechanism and CYP2D6-mediated metabolism serving as an important secondary pathway:
Renal Elimination: Approximately 70% (range: 31%-115%) of an orally administered this compound dose is excreted unchanged in urine, indicating that active renal secretion contributes substantially to elimination beyond simple glomerular filtration [5]. This process is facilitated by organic cation transporter 2 (OCT2) which mediates this compound uptake into renal tubule cells, creating potential for transporter-based drug interactions [2] [3].
Hepatic Metabolism: An estimated 13% of this compound undergoes hepatic metabolism primarily via CYP2D6 oxidation to form the major metabolite M8 (a lactam derivative) [2] [3]. The M8 metabolite demonstrates significantly reduced PARP inhibition activity, with approximately 5-fold lower potency in enzyme assays and 13-fold lower cellular activity compared to the parent this compound compound [5]. Although this represents a minor metabolic pathway quantitatively, its specificity for the highly polymorphic CYP2D6 enzyme creates clinically relevant interindividual variability in drug exposure.
The following diagram illustrates this compound's primary disposition pathways:
Figure 1: this compound disposition pathways showing primary renal elimination and secondary CYP2D6-mediated metabolism
The CYP2D6 enzyme exhibits significant genetic polymorphism that directly influences this compound metabolic capacity across different patient populations. In vitro studies using recombinant enzymes demonstrated substantially different intrinsic clearance values for this compound metabolism between CYP2D6 variants: wild-type CYP2D6.1 showed 0.055 μL/min/pmol CYP compared to only 0.017 μL/min/pmol CYP for the CYP2D6.10 variant allele common in Asian populations [5]. This approximately 70% reduction in intrinsic clearance for the variant enzyme translates directly to reduced metabolic capacity in patients carrying these alleles.
Population pharmacokinetic analyses have quantified the clinical impact of CYP2D6 polymorphisms on this compound exposure. The 2021 meta-analysis by AbbVie researchers demonstrated that CYP2D6 poor metabolizers (PMs) experience a 20% increase in this compound steady-state exposure (AUCss) compared to extensive metabolizers (EMs) [5] [4]. Similarly, coadministration with strong CYP2D6 inhibitors increases this compound exposure by 13.0% (6.11%-20.8%) according to the same analysis [4]. While this single factor produces a moderate effect, its combination with other clearance pathway impairments can lead to clinically significant accumulation.
Molecular dynamics simulations of CYP2D6 variants provide mechanistic insights into these functional differences. The CYP2D610 allele (P34S and S486T substitutions) disrupts the proline-rich PPGP motif near the N-terminus that is crucial for proper enzyme folding and membrane anchoring, while the completely inactive CYP2D64 variant (containing P34S, L91M, H94R, and S486T) shows the smallest active site volume among variants, physically restricting substrate access [6]. These structural alterations directly impact enzyme efficiency and explain the phenotypic differences observed in clinical pharmacokinetics.
Table 1: Population pharmacokinetic parameters of this compound from meta-analysis
| Parameter | Value | Units | Study Details |
|---|---|---|---|
| Apparent Oral Clearance (CL/F) | 479 | L/day | Combined data from 1470 subjects across 9 trials [4] |
| Volume of Distribution (Vc/F) | 152 | L | Combined data from 1470 subjects across 9 trials [4] |
| Renal Excretion | 70 (31-115) | % of dose | Single dose study in cancer patients [5] |
| CYP2D6 Metabolism | ~13 | % of dose | Based on metabolite recovery and enzyme phenotyping [2] |
| Impact of Strong CYP2D6 Inhibitors | +13.0 (6.1-20.8) | % increase in AUCss | Meta-analysis of drug interaction studies [4] |
Table 2: Impact of patient factors on this compound steady-state exposure (AUCss)
| Factor | Exposure Change | Clinical Management |
|---|---|---|
| CYP2D6 Poor Metabolizer | +20% | Monitor for potential increased toxicity [5] |
| Strong CYP2D6 Inhibitors | +13.0% (6.1-20.8%) | Consider alternative agents or increased monitoring [4] |
| Mild Renal Impairment | +27.3% (23.7-30.9%) | Dose adjustment may be necessary [4] |
| Moderate Renal Impairment | +65.4% (56.0-75.5%) | Dose reduction recommended [4] |
| OCT2 Inhibitors (e.g., cimetidine) | +30% | Avoid combination or monitor closely [5] |
| Sex (Male vs. Female) | -16.5% (7.5-23.9%) | No routine adjustment needed [4] |
The clearance mechanisms of this compound create multiple potential interaction points when combined with other medications or in patients with specific physiologic compromise. While individual moderate impairments typically produce modest effects on this compound exposure, concomitant disruptions across multiple pathways can lead to clinically significant accumulation:
Combined Pathway Inhibition: Simulation studies indicate that the combination of moderate renal impairment, CYP2D6 poor metabolizer status, and OCT2 inhibition collectively produces a greater than 2-fold increase in this compound steady-state exposure, which may significantly increase toxicity risk [5]. This synergistic effect demonstrates the importance of comprehensive medication review and patient assessment prior to this compound initiation.
Transporter-Mediated Interactions: this compound is a confirmed substrate of OCT2 (organic cation transporter 2) with in vitro studies demonstrating active uptake into renal tubule cells [5]. Coadministration with OCT2 inhibitors like cimetidine increases this compound exposure by approximately 30%, representing a clinically relevant interaction that may necessitate dose modification or increased monitoring [5] [2].
Demographic and Clinical Factors: Population analyses have identified that creatinine clearance represents the most significant covariate affecting this compound oral clearance, while factors such as age, race, cancer type, and concomitant medications affecting CYP3A4, CYP2C19, P-glycoprotein, or MATE transporters did not demonstrate clinically meaningful impacts on this compound pharmacokinetics [4] [7].
Recombinant Enzyme Systems provide a controlled method for evaluating CYP2D6-specific metabolism and allelic variant effects:
Enzyme Source: CYP Supersomes (recombinant enzymes) expressing specific CYP isoforms including CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5, along with CYP2D6 allelic variants (*1, *10, *4) [5].
Incubation Conditions: Reaction mixtures contain this compound (100 μmol/L for enzyme mapping or 0.5-250 μmol/L for kinetic studies), NADPH-regenerating system (1.3 mmol/L NADP+, 3.3 mmol/L glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mmol/L MgCl₂) in 100 mmol/L potassium phosphate buffer (pH 7.4) [5].
Reaction Termination: After 30-minute incubation at 37°C, reactions are terminated with 1 mol/L NaOH followed by liquid-liquid extraction with ethyl acetate [5].
Analytical Method: Samples are analyzed via validated HPLC with photodiode array detection using a Waters Xterra RP18 column with mobile phase consisting of methanol-acetonitrile-0.45% formic acid (2:1:97) at 1 mL/min flow rate, monitoring at 270 nm [5].
Human Liver Microsomes offer a more physiologically relevant system for metabolism studies:
Tissue Sources: Single-donor human liver microsomes from individuals with characterized CYP2D6 genotypes (wild-type 1/1 and functional defect 4/4) [5].
Protein Titration: Microsomal protein concentrations ranging from 0.2-1.8 mg/mL to ensure linear reaction conditions [5].
Metabolite Identification: M8 lactam metabolite formation confirmed by retention time comparison with synthetic standard and spectral analysis [5] [8].
The following diagram illustrates the experimental workflow for in vitro metabolism studies:
Figure 2: Experimental workflow for in vitro assessment of this compound metabolism
Model Development approaches for this compound have evolved from standard population PK to more sophisticated physiologically-based pharmacokinetic (PBPK) modeling:
Base Model Structure: Either one-compartment or two-compartment models with first-order absorption and elimination, with between-subject variability modeled using exponential error models [7].
Covariate Analysis: Systematic evaluation of demographic (age, sex, body size indices), clinical (creatinine clearance, albumin), and genetic (CYP2D6 phenotype) factors using forward addition/backward elimination approach with statistical (objective function value change) and clinical significance criteria [4] [7].
PBPK Integration: Development of physiologically based pharmacokinetic models incorporating mechanistic kidney modules to quantitatively predict combined effects of renal function, CYP2D6 phenotype, and OCT2 activity on this compound exposure [5].
Model Qualification: Bootstrap analysis (n=1000 runs), visual predictive check, and quantitative predictive check to evaluate model performance and parameter precision [7].
The drug interaction profile of this compound necessitates specific clinical management strategies to optimize therapeutic outcomes while minimizing toxicity risks:
Renal Impairment Adjustments: Patients with moderate renal impairment (creatinine clearance 30-59 mL/min) experience 65.4% increased exposure on average, necessitating dose reduction in this population [4]. Severe renal impairment (CrCL <30 mL/min) was not specifically studied but would be expected to produce even greater increases in exposure.
CYP2D6 Genotype Considerations: While CYP2D6 poor metabolizer status alone increases exposure by approximately 20% - which may not routinely require initial dose modification - combination with other factors such as renal impairment or OCT2 inhibitors significantly amplifies this effect [5] [4]. Consideration should be given to genotype-based dosing when multiple clearance pathway impairments coexist.
Transporter-Mediated Interactions: Concomitant administration with OCT2 inhibitors such as cimetidine should be avoided when possible, or appropriate dose adjustments implemented with careful monitoring for toxicity [5] [2].
Several areas require further investigation to optimize this compound therapy:
Prospective Validation of model-predicted complex interactions in clinical populations, particularly the combined impact of renal impairment and CYP2D6 poor metabolizer status [5].
Comprehensive Drug Interaction Studies with specific OCT2 and MATE inhibitors to quantify interaction magnitude and establish evidence-based dosing recommendations [4].
Exposure-Response Relationships for both efficacy and toxicity endpoints to establish therapeutic ranges and better inform dose individualization strategies [7].
Extended PBPK Model Development incorporating additional transporters and metabolic pathways to improve predictive capability for complex drug-drug-gene interactions [5].
This compound displays complex disposition characteristics involving multiple elimination pathways that create potential for significant interactions when these pathways are compromised individually or collectively. The CYP2D6 metabolic pathway, while quantitatively minor under normal conditions, becomes clinically significant in the context of genetic polymorphisms or concomitant administration with strong CYP2D6 inhibitors. The most pronounced effects on this compound exposure occur with renal impairment, which should be carefully assessed and managed through appropriate dose adjustments.
The following table synthesizes data from studies testing veliparib in various combinations, highlighting the models used, key findings, and outcomes.
| Combination Therapy | Study Model / Patient Population | Key Findings & Mechanism | Efficacy & Outcome |
|---|---|---|---|
| This compound + Liposomal Irinotecan (nal-IRI) | Phase I in patients with advanced solid tumors (N=18) [1] | Synergy between PARP & TOP1 inhibitors; "gapped schedule" to reduce toxicity. | Trial terminated due to high GI toxicity (diarrhea); precluded dose escalation [1]. |
| This compound + FOLFIRI | Phase I in patients with advanced solid tumours (N=92) [2] | PARP inhibition potentiates irinotecan-induced DNA damage. | Acceptable safety; RP2D: 200 mg BID. Preliminary antitumour activity (17.6% ORR) [2]. |
| This compound + Temozolomide | Preclinical NCI-MPACT trial in 51 Patient-Derived Xenograft (PDX) models [3] | Temozolomide-driven activity; sensitivity correlated with MGMT deficiency. | 22% (11/50) of PDX models responded. Confirmed temozolomide as effective in MGMT-deficient tumors [3]. |
| This compound + Cisplatin + Berzosertib (ATR inhibitor) | Phase I in patients with refractory solid tumors (N=53) [4] | Triple combination to create "BRCA null-like" phenotype and overwhelm DNA repair. | Antitumor activity in heavily pre-treated patients, including those with intact DNA repair mechanisms [4]. |
The methodologies from the NCI-MPACT preclinical study provide a robust framework for evaluating this compound combinations in patient-derived models.
Model Selection and Validation: The study used 51 Patient-Derived Xenograft (PDX) models from the NCI's Patient-Derived Models Repository (PDMR) [3]. These models were selected based on the presence of predefined "actionable mutations of interest" (aMOI) relevant to the DNA repair pathway [3]. Each model underwent rigorous credentialing:
In Vivo Dosing and Treatment Schedule: PDX-bearing mice were treated with all four NCI-MPACT clinical trial regimens, including this compound + temozolomide [3].
Biomarker Analysis: To understand the drivers of treatment response, researchers analyzed:
This compound's activity is based on its role as a PARP inhibitor, which disrupts the repair of DNA damage. The diagram below illustrates the core mechanism of synthetic lethality achieved by combining this compound with DNA-damaging agents.
This diagram illustrates the core mechanism behind this compound's efficacy:
The following tables consolidate quantitative findings from phase I studies on this combination across different cancer types.
Table 1: Key Clinical Findings from Phase I Studies
| Cancer Type | Veliparib RP2D/MTD | Key Efficacy Findings | Most Common Any-Grade AEs | Most Common Grade 3/4 AEs |
|---|---|---|---|---|
| Japanese pts with NSCLC [1] | 120 mg BID (Days 1-7 of 21-day cycle) | 6/12 pts (50%) achieved Partial Response (PR) [1] | Leukopenia (100%), Neutropenia (100%), Anemia (83%), Thrombocytopenia (75%) [1] | Neutropenia (100%), Leukopenia (33%), Anemia (25%) [1] |
| Unresectable Stage III NSCLC [2] | 240 mg BID (with CRT), then 120 mg BID (with consolidation) | Median PFS: 19.6 months (95% CI: 9.7–32.6) [2] | Nausea (83%), Esophagitis (75%), Neutropenia (75%), Thrombocytopenia (75%) [2] | Not specified in abstract |
| Japanese pts with Ovarian Cancer [3] | 150 mg BID (Days 1-21 of 21-day cycle) | 5/5 evaluable pts had objective response (1 CR, 4 PR) [3] | Neutropenia (100%), Alopecia (89%), Peripheral Sensory Neuropathy (78%), Nausea (67%) [3] | Neutropenia, Leukopenia, Anemia [3] |
Table 2: Recommended Dosing Schedules from Clinical Protocols
| Component | Dosage & Administration | Frequency & Cycle |
|---|---|---|
| This compound | 120 - 150 mg orally, twice daily (BID) | Days 1-7 or Days 1-21 of a 21-day cycle [1] [3] |
| Carboplatin | AUC 6 mg/mL•min, intravenous (IV) infusion | Day 1 of a 21-day cycle [1] [3] |
| Paclitaxel | 200 mg/m² IV (with NSCLC) or 80 mg/m² IV (weekly with ovarian cancer) | Day 1 (NSCLC) or Days 1, 8, 15 (ovarian cancer) of a 21-day cycle [1] [3] |
Below is a synthesis of the methodologies from the cited clinical trials for researchers seeking to replicate or build upon these studies.
The therapeutic rationale for this combination is based on the synergistic disruption of DNA repair in cancer cells. The following diagram illustrates the mechanism and experimental workflow.
When designing a clinical trial for this combination, consider the following:
This compound, a poly (ADP-ribose) polymerase (PARP) inhibitor, is investigated in combination with neoadjuvant chemotherapy for early-stage and metastatic TNBC. Its efficacy is linked to synthetic lethality in tumor cells with deficient DNA repair mechanisms, primarily germline BRCA mutations or a "BRCA-like" phenotype [1] [2].
Major phase III trials have evaluated the addition of this compound to standard neoadjuvant chemotherapy backbones. The table below summarizes efficacy and safety data from the BrighTNess and SWOG S1416 trials.
Table 1: Summary of Key Clinical Trials for this compound in TNBC
| Trial Name/ Phase | Patient Population | Intervention Arms | Key Efficacy Findings | Key Safety Findings |
|---|
| BrighTNess (Phase III) [3] N=634 | Untreated Stage II-III TNBC | 1. Paclitaxel + Carboplatin + this compound → AC 2. Paclitaxel + Carboplatin → AC 3. Paclitaxel → AC (Control) | pCR rate: 53% (Arm 1) vs. 58% (Arm 2) vs. 31% (Control) EFS (4.5-yr): HR 0.63 for Arm 1 vs. Control. Benefit attributed to carboplatin; no significant EFS improvement from adding this compound. | No significant increase in MDS/AML or other second malignancies. | | SWOG S1416 (Phase II/III) [2] N=320 | Metastatic TNBC or HER2-negative/BRCA-associated BC | 1. Cisplatin + this compound 2. Cisplatin + Placebo | PFS in "BRCA-like" subgroup: 5.9 months (this compound) vs. 4.2 months (Placebo). OS & ORR: Numerically better with this compound, but not statistically significant. | Grade 3/4 AEs: 74% (this compound) vs. 52% (Placebo). Higher rates of neutropenia, anemia, and thrombocytopenia with this compound. |
The efficacy of this compound is closely tied to specific biological markers, highlighting the importance of patient stratification in trial design and clinical application.
For researchers designing clinical trials or preclinical studies, the following protocols detail the interventional regimens from the major trials.
This protocol outlines the chemotherapy backbone used in the BrighTNess trial for early-stage TNBC [3].
This protocol describes the combination used for metastatic TNBC in the SWOG S1416 trial [2].
The therapeutic effect of this compound is based on the principle of synthetic lethality. The following diagram illustrates the DNA damage repair pathways and how this compound induces synthetic lethality in HRR-deficient cells.
Diagram 1: Mechanism of this compound-Induced Synthetic Lethality. This diagram illustrates how this compound, a PARP inhibitor, traps PARP enzymes on DNA, preventing the repair of single-strand breaks (SSBs). During DNA replication, these unrepaired SSBs progress into double-strand breaks (DSBs). In healthy cells, DSBs are repaired by the homologous recombination repair (HRR) pathway involving BRCA1/2 proteins. However, in tumor cells with HRR deficiency (due to BRCA mutation or a "BRCA-like" phenotype), DSBs cannot be properly repaired, leading to genomic instability and cell death—a concept known as synthetic lethality [1] [2].
Veliparib is a potent and selective oral inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes PARP-1 and PARP-2. PARP enzymes play a critical role in the repair of single-strand DNA breaks via the base excision repair pathway. Inhibition of PARP leads to the accumulation of single-strand breaks, which can progress to double-strand breaks during DNA replication. In cells with pre-existing homologous recombination repair (HRR) deficiencies, such as those with BRCA1 or BRCA2 mutations, the loss of both major DNA repair pathways results in synthetic lethality and cell death. The following diagram illustrates this core mechanism and the context of its clinical application in the VELIA trial.
The VELIA/GOG-3005 trial (NCT02470585) evaluated a novel regimen where this compound was administered concomitantly with first-line platinum-based chemotherapy (induction) and continued as maintenance monotherapy. This approach aims to maximize the cytotoxic effect during chemotherapy and provide sustained suppression of DNA repair in residual cancer cells during the maintenance phase [1] [2].
The efficacy of this compound was evaluated in a phase 3, randomized, placebo-controlled trial involving 1,140 women with previously untreated stage III-IV high-grade serous ovarian carcinoma [3] [1]. Patients were randomized into three arms to evaluate the contribution of this compound during both the combination and maintenance phases.
Table 1: Progression-Free Survival (PFS) in the VELIA Trial (Primary Endpoint) [1] [2]
| Study Cohort | This compound-Throughout Arm (Median PFS, months) | Control Arm (Median PFS, months) | Hazard Ratio (HR) | P-value |
|---|---|---|---|---|
| Intention-to-Treat (ITT) | 23.5 | 17.3 | 0.68 | < 0.001 |
| BRCA-mutation cohort | 34.7 | 22.0 | 0.44 | < 0.001 |
| HRD cohort (includes BRCA-mut) | 31.9 | 20.5 | 0.57 | < 0.001 |
Table 2: Final Overall Survival (OS) in the VELIA Trial (Secondary Endpoint) [3] [2]
| Treatment Arm | Median OS (months) | 95% Confidence Interval |
|---|---|---|
| This compound-Throughout | 59.2 | (52.1, 68.2) |
| This compound-Combination-Only | 58.0 | (50.6, 64.1) |
| Control (Placebo-Throughout) | 57.8 | (52.3, 63.8) |
The final analysis demonstrated that despite a significant improvement in PFS, particularly in the BRCA-mutation and HRD cohorts, the addition of this compound did not lead to a statistically significant improvement in overall survival (OS) compared to chemotherapy alone [3] [2]. The regimen was, however, effective in prolonging the chemotherapy-free interval (CFI) and time to subsequent therapies [4].
The safety profile of this compound is characterized by manageable hematologic toxicities, which is a common challenge when combining PARP inhibitors with DNA-damaging chemotherapy.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) with this compound in Combination Therapy [1]
| Adverse Event | characteristic with this compound Combination | Notes |
|---|---|---|
| Anemia | Increased | Most frequent hematologic toxicity |
| Thrombocytopenia | Increased | Required monitoring and dose management |
| Nausea | Increased | Common with PARP inhibitors |
| Fatigue | Increased | Common with PARP inhibitors |
| Disease-Related Symptoms | No significant additional burden | Based on patient-reported outcomes (NFOSI-18) [3] |
Analysis of patient-reported outcomes (PROs) using the Disease Related Symptom score (from the NFOSI-18 instrument) indicated that the addition of this compound to chemotherapy and its use as maintenance did not significantly increase the symptom-related burden for patients overall [3] [2].
This section outlines the core methodology of the VELIA trial, providing a reference protocol for clinical researchers.
Inclusion Criteria:
Stratification Factors: Randomization was stratified by:
The trial design comprised induction chemotherapy followed by maintenance therapy, with a total planned treatment duration of 36 cycles (each cycle is 21 days). The following workflow details the treatment phases and dosing for the 'this compound-throughout' arm.
Control and Combination-Only Arms:
Primary Endpoint:
Secondary Endpoints:
The VELIA trial established that the this compound-throughout regimen significantly improves PFS, with the most pronounced benefit observed in patients with BRCA mutations (HR 0.44) and those with HRD-positive tumors (HR 0.57) [1] [2]. However, the absence of a corresponding overall survival benefit highlights a critical consideration for clinical researchers and underscores the complexity of cancer biology and treatment sequencing.
This outcome may be influenced by effective subsequent therapies received by patients after disease progression, which can confound the measurement of OS [2]. Furthermore, a meta-analysis of PARP inhibitor maintenance therapies confirms a class-wide significant improvement in PFS and a more modest but statistically significant improvement in OS (HR: 0.68) when data from multiple trials are pooled [4].
Within the landscape of ovarian cancer treatment, the VELIA regimen is distinct for its concomitant use of this compound with chemotherapy, whereas other approved PARP inhibitors are typically used only in the maintenance phase following chemotherapy. While the VELIA regimen represents a viable therapeutic strategy, the findings reinforce the established principle that the greatest benefit from PARP inhibition is derived in tumors with underlying homologous recombination deficiency [3] [1] [4].
This compound (ABT-888) represents a significant advancement in targeted cancer therapy as a potent oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. This small molecule specifically targets PARP-1 and PARP-2 with inhibitory constants (Kis) of 5.2 nM and 2.9 nM respectively, demonstrating exceptional potency in enzymatic assays [1]. The compound, chemically described as 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, exhibits high selectivity for PARP enzymes without substantial effects on other receptors or ion channels at pharmacologically relevant concentrations [1]. The development of this compound and other PARP inhibitors capitalizes on the fundamental concept of synthetic lethality, particularly in tumors with underlying deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations [1].
The PARP enzyme family comprises over 15 different proteins involved in various cellular functions, with PARP-1 being the most abundant and best characterized member [1]. PARP-1 plays a critical role in detecting and repairing single-strand DNA breaks through the base excision repair (BER) pathway. Pharmacological inhibition of PARP-1 leads to accumulation of single-strand breaks that progress to double-strand breaks during DNA replication. In cells with competent homologous recombination (HR) repair mechanisms, these double-strand breaks are effectively repaired. However, in tumors with HR deficiencies (such as those with BRCA1/2 mutations), PARP inhibition results in chromosomal instability, cell cycle arrest, and ultimately, apoptosis [1]. This synthetic lethality approach has validated PARP inhibition as a therapeutic strategy, leading to FDA approval of several PARP inhibitors for cancers with specific DNA repair deficiencies.
Table 1: Key Properties of this compound
| Property | Specification | Clinical Significance |
|---|---|---|
| Molecular Target | PARP-1 & PARP-2 | Dual inhibition enhances anti-tumor efficacy |
| Inhibitory Constant (Ki) | 5.2 nM (PARP-1), 2.9 nM (PARP-2) | High potency at nanomolar concentrations |
| Administration Route | Oral | Convenient dosing with good bioavailability |
| Time to Peak Concentration (Tmax) | 0.5-1.5 hours | Rapid absorption |
| Elimination Half-life | ~6 hours | Supports twice-daily (BID) dosing |
| Primary Elimination Route | Renal (70% as unchanged parent drug) | Requires dose adjustment in renal impairment |
This compound demonstrates favorable pharmacokinetic properties that support its clinical development. Population modeling from 325 patients receiving this compound twice daily across four clinical trials indicated that the drug's pharmacokinetics are best described by a one-compartment model with first-order absorption and elimination [1]. The compound exhibits good oral bioavailability, with peak absorption occurring between 0.5-1.5 hours after administration. A single 50 mg dose achieves a maximum concentration (Cmax) of 0.45 µM, with significant PARP inhibition observed in both tumor tissue and peripheral blood mononuclear cells within 3-6 hours after administration [1]. This pharmacodynamic profile supports twice-daily administration to maintain consistent PARP inhibition over extended treatment periods.
This compound undergoes predominantly renal elimination, with approximately 70% of the administered dose excreted unchanged in urine [1] [2]. The drug's renal clearance is facilitated by uptake via the organic cation transporter OCT2 into renal tubules [1]. An estimated 13% of this compound undergoes hepatic metabolism primarily mediated by CYP2D6, producing the lactam metabolite M8, which demonstrates significantly weaker PARP inhibitory activity compared to the parent compound [1]. This metabolic profile has important clinical implications, as patients with certain CYP2D6 polymorphisms or those receiving concomitant OCT2 inhibitors such as cimetidine may experience reduced clearance and potentially increased drug exposure [1].
Comprehensive drug-drug interaction (DDI) assessment reveals that this compound has a generally low likelihood for clinically meaningful interactions [1]. However, the OCT2-mediated renal secretion suggests that coadministration with OCT2 inhibitors could potentially increase this compound exposure [1]. Additionally, as a minor substrate of CYP2D6, this compound concentrations might be affected by strong CYP2D6 inhibitors or inducers, though the predominant renal elimination pathway minimizes the impact of hepatic metabolism on overall exposure. Dose adjustments based on body size, sex, age, ethnicity, or liver function do not appear routinely necessary, but creatinine clearance significantly affects this compound exposures, warranting consideration of dose modifications in patients with impaired renal function [1].
The design of this compound dose escalation trials requires careful consideration of its combination partners and schedule optimization. Phase I trials typically employ a standard 3+3 design with this compound dose escalation from 40 mg to 250 mg twice daily [3]. The recommended Phase II dose (RP2D) of this compound in combination with modified FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) was established at 200 mg BID [3]. This determination was based on dose-limiting toxicity (DLT) assessment during the first treatment cycle, with criteria including Grade 4 neutropenia lasting >5 days, Grade 4 anemia or thrombocytopenia, Grade 3 thrombocytopenia with bleeding requiring transfusion, and Grade 3-4 non-hematologic toxicity not manageable with routine supportive care [3].
Table 2: this compound Dose Escalation Schema in Combination with FOLFOX
| Dose Level | This compound Dose (BID) | FOLFOX Dosing | DLT Observations | Recommendation |
|---|---|---|---|---|
| 1 | 40 mg | Standard mFOLFOX6 | Prolonged Grade 2-3 myelosuppression | Requires 5FU bolus removal |
| 2 | 60 mg | Modified FOLFOX (no 5FU bolus) | No DLTs | Safe to escalate |
| 3 | 80 mg | Modified FOLFOX (no 5FU bolus) | No DLTs | Safe to escalate |
| 4 | 100 mg | Modified FOLFOX (no 5FU bolus) | No DLTs | Safe to escalate |
| 5 | 150 mg | Modified FOLFOX (no 5FU bolus) | No DLTs | Safe to escalate |
| 6 | 200 mg | Modified FOLFOX (no 5FU bolus) | Acceptable toxicity | Recommended Phase II Dose |
| 7 | 250 mg | Modified FOLFOX (no 5FU bolus) | Excessive toxicity | Above maximum tolerated dose |
Appropriate patient selection is critical for successful trial execution. Key eligibility criteria typically include:
Strategic patient population enrichment based on homologous recombination deficiency (HRD) status enhances the likelihood of detecting clinical activity. In the Phase I/II trial of this compound with FOLFOX, HR-DDR mutated, platinum-naive patients achieved an objective response rate of 57%, significantly higher than the overall study population [3].
The combination of this compound with DNA-damaging agents requires careful scheduling to maximize efficacy while minimizing overlapping toxicities. Preclinical studies demonstrate that the sequence and timing of this compound administration relative to chemotherapy significantly impacts both efficacy and toxicity [4]. For example, combining this compound with topotecan resulted in significant myelosuppression, necessitating dose reductions for both agents to only 3% and 40% of their respective single-agent MTDs [4]. This highlights the critical importance of schedule optimization in combination therapy development.
The primary dose-limiting toxicities of this compound in combination with chemotherapy are hematologic in nature. In the Phase I/II trial of this compound with FOLFOX, the most common toxicities across all dose levels (N=24) included anemia (71%), leukopenia (71%), lymphopenia (71%), thrombocytopenia (58%), and neutropenia (54%) [3]. The initial cohort experienced prolonged Grade 2 or 3 myelosuppression with standard FOLFOX dosing, necessitating removal of the 5-FU bolus for all subsequent patients [3]. This modification demonstrates the importance of proactive regimen optimization to manage overlapping toxicities between this compound and chemotherapeutic agents.
Protocol-specified dose modification guidelines are essential for safe trial conduct. The Phase I/II trial of this compound with FOLFOX allowed for stepwise de-escalation from the RP2D of 200 mg to 150 mg and then to 100 mg for toxicity management after the first cycle [3]. Additionally, the protocol permitted discontinuation of oxaliplatin for persistent neuropathy while maintaining patients on this compound plus continuous infusion 5-FU [3]. This approach balances maintenance of treatment intensity with manageability of chronic toxicities, particularly neurotoxicity associated with oxaliplatin.
Table 3: Management of this compound-Related Toxicities
| Toxicity Type | Grade | Recommended Action | Dose Modification |
|---|---|---|---|
| Neutropenia | Grade 4 >5 days or febrile neutropenia | Hold treatment until resolution to ≤Grade 1, then reduce this compound by one dose level | 200 mg → 150 mg → 100 mg BID |
| Thrombocytopenia | Grade 4 or Grade 3 with bleeding | Hold treatment until resolution to ≤Grade 1, then reduce this compound by one dose level | 200 mg → 150 mg → 100 mg BID |
| Anemia | Grade 4 | Hold treatment until resolution to ≤Grade 1, consider transfusion support | May continue at same dose with supportive care |
| Non-hematologic Toxicity | Grade 3-4 | Hold treatment until resolution to ≤Grade 1, then reduce this compound by one dose level | 200 mg → 150 mg → 100 mg BID |
| Neuropathy | Persistent | Discontinue oxaliplatin while continuing this compound + 5-FU | Maintain this compound at current dose |
Predictive biomarkers are essential for optimizing this compound development. Tumors with deficiencies in homologous recombination repair, including BRCA1/2 mutations, PALB2 mutations, and other HR-DDR pathway defects, demonstrate heightened sensitivity to PARP inhibition [1] [3]. Approximately 17% of pancreatic cancer patients harbor pathogenic mutations in HR-DDR genes, representing a prime population for this compound-based therapy [3]. Beyond germline BRCA1/2 mutations, tumors with somatic HR-DDR mutations, PTEN deficiency, Fanconi anemia pathway defects, and ATM/ATR mutations may also demonstrate "BRCAness" phenotypes that confer sensitivity to PARP inhibitors [1].
Pharmacodynamic biomarkers confirm target engagement and inform dosing schedules. In a Phase 0 trial, single oral doses of this compound (10, 25, or 50 mg) demonstrated significant PARP inhibition in both tumor tissue and peripheral blood mononuclear cells within 3-6 hours after administration, with recovery observed at 24 hours [1]. This supports twice-daily dosing to maintain continuous PARP inhibition. Additionally, γH2AX staining as a marker of DNA damage accumulation can verify mechanistic efficacy, as demonstrated in trials combining PARP inhibitors with DNA-damaging agents [4].
Objective: To measure this compound-mediated inhibition of PARP enzymatic activity in cellular models.
Materials and Reagents:
Procedure:
Expected Results: this compound (50 μM) should achieve >80% inhibition of PARP activity in the presence of activated DNA across cell lines [5]. HCC1937 cells typically show 6.5-fold increase in PARP activity with DNA activation compared to 3.5-fold in wild-type cells, demonstrating heightened dependence on PARP in HR-deficient models [5].
Objective: To identify metabolic changes induced by this compound treatment across breast cancer cell lines.
Materials and Reagents:
Procedure:
Expected Results: this compound treatment typically induces cell line-dependent metabolic changes, with common alterations in nitrogen metabolism, glycine/serine/threonine metabolism, aminoacyl-tRNA biosynthesis, and taurine/hypotaurine metabolism [5]. BRCA-mutant HCC1937 cells show more pronounced metabolic responses to both this compound and radiation compared to wild-type cells [5].
Objective: To characterize this compound pharmacokinetics in clinical trial subjects.
Materials and Reagents:
Procedure:
Expected Results: this compound demonstrates rapid absorption (Tmax 0.5-1.5 hours), dose-proportional exposure, and elimination half-life of approximately 6 hours, supporting twice-daily dosing [1]. Comparison with historical controls identifies potential drug-drug interactions with combination chemotherapies [3].
The development of this compound through dose escalation clinical trials requires meticulous planning and comprehensive biomarker strategies. The established RP2D of 200 mg BID in combination with modified FOLFOX provides a reference point for future trial design, though optimal dosing may vary based on combination partners and patient populations. The integration of predictive biomarkers, particularly HR-DDR deficiency signatures, enables enrichment for responsive populations and enhances trial efficiency. Additionally, creative scheduling approaches, such as gapped administration to minimize overlapping toxicities, may expand the therapeutic window of this compound combinations. As the field advances, continued refinement of patient selection criteria, combination strategies, and pharmacodynamic assessment will optimize the development of this promising therapeutic agent.
Glioblastoma (GBM) represents the most common and aggressive primary malignant brain tumor in adults, with persistently poor prognosis despite standard multimodality treatment involving maximal safe resection, radiotherapy with concurrent and adjuvant temozolomide (TMZ), and tumor-treating fields [1]. The median overall survival (OS) for GBM patients remains in the range of 12-15 months, with less than 10% of patients surviving beyond 5 years [1]. A critical determinant of TMZ sensitivity is the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) promoter, which occurs in approximately one-third of GBMs and predicts enhanced response to alkylating chemotherapy [2]. However, even in this MGMT-hypermethylated population, the development of therapeutic resistance remains inevitable, driving the investigation of novel sensitizing strategies [2].
This compound (ABT-888) is an orally bioavailable, potent inhibitor of poly(ADP-ribose) polymerase 1/2 (PARP1/2) that penetrates the blood-brain barrier [3]. PARP enzymes play crucial roles in DNA damage repair, particularly in the base excision repair (BER) pathway that addresses TMZ-induced DNA alkylation damage [4]. The strategic inhibition of PARP creates a synthetic lethal interaction when combined with TMZ in MGMT-compromised tumors, potentially enhancing TMZ cytotoxicity and improving therapeutic outcomes [2]. These application notes consolidate the most current clinical evidence, experimental protocols, and mechanistic insights regarding this compound as a chemoradiation sensitizer in glioma therapy, providing researchers and drug development professionals with comprehensive guidance for its translational application.
Recent phase 2/3 clinical trials have yielded critical insights into the efficacy of this compound combinations in newly diagnosed MGMT-hypermethylated glioblastoma. The Alliance for Clinical Trials in Oncology trial (NCT02152982) represents one of the most comprehensive evaluations, where 447 patients were randomized to receive either this compound or placebo combined with adjuvant TMZ following completion of chemoradiation [2] [5]. The experimental regimen consisted of standard TMZ (150-200 mg/m² orally, days 1-5) combined with either this compound (40 mg orally, twice daily, days 1-7) or placebo for 6 cycles, with an option for extended TMZ monotherapy for an additional 6 cycles [2].
Table 1: Efficacy Outcomes from the Alliance Phase 2/3 Trial in Newly Diagnosed MGMT-Hypermethylated Glioblastoma
| Parameter | Placebo + TMZ Arm | This compound + TMZ Arm | P-value |
|---|---|---|---|
| Median OS (months) | 24.8 (90% CI: 22.6-27.7) | 28.1 (90% CI: 24.3-33.3) | 0.17 |
| 1-year OS | Information missing | Information missing | Not reported |
| 2-year OS | Information missing | Information missing | Not reported |
| Progression-free survival | No significant difference | No significant difference | Not significant |
| Hematologic toxicities (Grade 3/4) | Lower incidence | Acceptable elevation | Not significant |
While this trial did not meet its primary prespecified efficacy endpoint for OS improvement, researchers noted a separation of survival curves that favored the this compound arm over 24 to 48 months of follow-up, suggesting a potential delayed benefit in a subset of patients [2] [5]. The combination demonstrated a tolerable safety profile with manageable hematologic toxicities, indicating that the regimen could be safely administered in the neuro-oncology population [2].
The Children's Oncology Group conducted a phase 2 trial evaluating this compound combined with local irradiation and TMZ in pediatric patients with newly diagnosed high-grade glioma (HGG) without H3 K27M or BRAF mutations [6] [7]. This single-arm, non-randomized study stratified patients based on IDH mutation status and compared outcomes to historical controls with closely matched clinical and molecular features.
Table 2: Efficacy Outcomes from Pediatric High-Grade Glioma Trials
| Trial Population | Regimen | 1-Year EFS | 1-Year OS | Conclusion |
|---|---|---|---|---|
| Pediatric HGG, Stratum 1 (IDH wild-type, n=23) | This compound + RT → this compound + TMZ | 23% (SE=9%) | 64% (SE=10%) | Closed for futility |
| Pediatric HGG, Stratum 2 (IDH mutant, n=14) | This compound + RT → this compound + TMZ | 57% (SE=13%) | 93% (SE=0.7%) | Closed for futility |
| DIPG (n=65) | This compound + RT → this compound + TMZ | Not reported | 37.2% at 1 year; 5.3% at 2 years | No survival benefit |
For diffuse intrinsic pontine glioma (DIPG), the Pediatric Brain Tumor Consortium (PBTC) conducted a phase I/II trial (NCT01514201) that established the recommended phase II dose (RP2D) of this compound at 65 mg/m² twice daily when administered concurrently with radiation [3]. The maintenance phase combined this compound (25 mg/m² twice daily) with TMZ (135 mg/m² daily for 5 days every 28 days), with attempted intrapatient TMZ dose escalation. Despite demonstrating tolerability and establishing feasible dosing regimens, this approach did not improve survival compared with historical controls, with 1-year and 2-year OS rates of 37.2% and 5.3%, respectively [3].
Indication: Newly diagnosed MGMT-hypermethylated glioblastoma following maximal safe resection and completion of standard chemoradiation.
Inclusion Criteria:
Exclusion Criteria:
Randomization and Stratification: Patients are randomized 1:1 to this compound or placebo arms, stratified by:
Dosing Regimen:
Dose Modification Guidelines:
Assessment Schedule:
In Vitro Chemosensitization Assessment:
Cell Culture Conditions:
Drug Treatment Protocol:
Cytotoxicity Assessment:
In Vivo Xenograft Evaluation:
Animal Model Establishment:
Treatment Protocol:
Pharmacokinetic/Pharmacodynamic Analysis:
Statistical Analysis:
The therapeutic rationale for combining this compound with TMZ and radiation in glioma revolves around their complementary mechanisms in inducing and sustaining DNA damage. TMZ induces cytotoxic DNA lesions including N7-methylguanine (N7-MeG), N3-methyladenine (N3MeA), and O6-methylguanine (O6-MeG) [4]. The primary mechanism of TMZ cytotoxicity in MGMT-deficient cells stems from O6-MeG mispairing with thymidine during replication, triggering futile cycles of mismatch repair (MMR) that result in replication fork collapse and DNA double-strand breaks [2] [4].
PARP1, the primary molecular target of this compound, plays a dual role in the cellular response to TMZ-induced damage. First, in the base excision repair (BER) pathway, PARP1 functions as a critical scaffold that recruits XRCC1 and DNA polymerase-β to apurinic sites generated during repair of N7-MeG and N3MeA lesions [4]. PARP inhibition thereby compromises BER, increasing the persistence of single-strand breaks that degenerate into double-strand breaks during replication. Second, PARP1 participates in the repair of double-strand breaks through regulation of both non-homologous end joining (NHEJ) and homologous recombination repair (HRR) pathways [3].
The following diagram illustrates the key molecular mechanisms underlying this compound-mediated chemosensitization:
Diagram 1: Molecular Mechanisms of this compound-Mediated Chemosensitization
A critical consideration in this compound-based combinations is the differential sensitization observed between TMZ-sensitive and TMZ-resistant models. Preclinical investigations have demonstrated that while this compound enhances TMZ cytotoxicity across various GBM models in vitro, this effect is considerably more pronounced in TMZ-sensitive lines in vivo [4]. This discordance appears attributable to pharmacokinetic limitations, as the maximum achievable concentrations of this compound in tumor tissue (Cmax ~1.5 μM) fall significantly below concentrations associated with optimal sensitizing effects in resistant models (3-10 μM) in vitro [4]. This fundamental insight underscores the importance of physiologically relevant model systems in predicting clinical efficacy.
The clinical efficacy of this compound in glioma therapy appears strongly contingent on appropriate patient stratification. MGMT promoter methylation status represents the foremost biomarker for case selection, as evidenced by its use as an inclusion criterion in the Alliance trial [2]. This molecular characteristic establishes a permissive environment for PARP inhibitor-mediated sensitization by shifting the burden of TMZ-induced damage repair to PARP-dependent pathways.
Emerging evidence suggests that additional molecular features may refine patient selection, including:
For researchers designing clinical trials with this compound in neuro-oncology, several implementation factors merit attention:
Combination Therapy Sequencing: Preclinical models suggest potential sequence-dependent effects. The standard approach has employed this compound concurrently with TMZ administration, but alternative scheduling strategies warrant investigation, particularly regarding radiation combination of this compound with focal irradiation [8] [3].
Blood-Brain Barrier Penetration: this compound demonstrates superior central nervous system penetration compared to other PARP inhibitors, with achievable concentrations in brain tissue approximately 40% of plasma levels [3]. This characteristic makes it particularly suitable for glioma applications, though tumor-to-plasma ratios may be influenced by individual patient factors including prior radiation and concomitant medications.
Toxicity Management: The combination of this compound with TMZ primarily elevates hematologic toxicities, particularly thrombocytopenia and neutropenia [2] [5]. Protocol-defined dose modification guidelines should be implemented proactively, with regular monitoring of complete blood counts throughout treatment. Non-hematologic toxicities are generally mild, with fatigue representing the most commonly reported adverse event.
Future Development Directions: The modest efficacy observed with this compound in phase 2/3 trials highlights the need for next-generation approaches, including:
This compound represents a clinically validated, safe, and biologically rational chemoradiation sensitizer for glioma therapy, though its modest efficacy in unselected populations has limited regulatory approval to date. The compiled evidence indicates that while the addition of this compound to standard TMZ chemotherapy does not significantly improve survival in the broader MGMT-hypermethylated glioblastoma population, there remains compelling evidence of activity in subset analyses that merits further investigation [2] [5]. The well-tolerated toxicity profile and oral administration schedule support its continued evaluation in combination strategies.
For translational researchers, the critical lessons from this compound development in glioma include: the necessity of robust biomarker-driven patient selection, the importance of physiologically relevant preclinical models, and the need for creative therapeutic combinations that address the multifaceted resistance mechanisms in this challenging disease. Future research should prioritize the identification of predictive biomarkers beyond MGMT status alone and explore novel PARP inhibitor combinations that leverage synthetic lethal interactions while maintaining manageable toxicity profiles.
The table below summarizes the key parameters for the 7-day intermittent veliparib schedule from two phase I studies:
| Study Parameter | This compound with Carboplatin (Breast Cancer) [1] | This compound with Carboplatin/Etoposide (SCLC & Solid Tumors) [2] |
|---|---|---|
| This compound Schedule | 7-day intermittent (Days 1-7) | 7-day intermittent (Days 1-7) |
| This compound Dose (RP2D) | Up to 250 mg twice daily (BID) | 240 mg twice daily (BID) |
| Combination Chemotherapy | Carboplatin (AUC 5, Day 1 of a 21-day cycle) | Carboplatin (AUC 5, Day 1) + Etoposide (100 mg/m², Days 1-3) of a 21-day cycle |
| Key Dose-Limiting Toxicities (DLTs) | Grade 4 thrombocytopenia, Grade 4 neutropenia [1] | Grade 2 toxic motor polyneuropathy [2] |
| Common Grade 3-4 Toxicities | Thrombocytopenia, lymphopenia, neutropenia, anemia, fatigue [1] | Hematologic toxicities (neutropenia, thrombocytopenia) [2] |
| Efficacy (in Evaluable Patients) | 18.6% Partial Response (PR); 48.8% Stable Disease (SD) [1] | 44% Confirmed Response Rate in all enrolled patients (n=39) [2] |
For a clinical study employing a 7-day intermittent this compound schedule, the following protocol outlines the core elements.
1. Patient Selection (Key Inclusion Criteria)
2. Treatment Schedule & Dose Escalation
3. Biomarker & Response Assessment
The workflow for a typical cycle and response monitoring can be visualized as follows:
The 7-day intermittent schedule is strategically designed to balance antitumor efficacy with the management of hematologic toxicity.
The following diagram illustrates the core mechanism of action at the cellular level:
I hope these detailed application notes and protocols are helpful for your work. Should you require further information on specific biomarker assays or comparative data with other PARP inhibitors, please feel free to ask.
Glioblastoma (GBM) represents the most common primary malignant brain tumor in adults, with historically poor prognosis despite aggressive multimodal treatment approaches. The current standard of care involves maximal safe surgical resection followed by radiotherapy with concurrent temozolomide (TMZ), then adjuvant TMZ cycles, and tumor-treating fields (TTF). Even with this comprehensive approach, the median overall survival remains disappointingly low at approximately 15-16 months, highlighting the urgent need for more effective therapeutic strategies. [1] [2]
The therapeutic rationale for combining PARP inhibitors with temozolomide stems from the complementary mechanisms of action regarding DNA damage repair. TMZ exerts its cytotoxic effects primarily through DNA alkylation, creating adducts at various nucleotide positions. The O6-methylguanine-DNA methyltransferase (MGMT) enzyme plays a crucial role in repairing TMZ-induced DNA damage, and epigenetic silencing of MGMT via promoter hypermethylation predicts enhanced sensitivity to TMZ. However, even in MGMT-hypermethylated tumors, other DNA repair pathways, particularly base excision repair (BER) and homologous recombination, can compensate and limit therapeutic efficacy. Veliparib (ABT-888), a potent inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2), disrupts these backup repair pathways, thereby increasing tumor sensitivity to TMZ and potentially reversing treatment resistance. [1] [3]
The phase 3 clinical trial (NCT02152982) investigating this compound in combination with temozolomide for newly diagnosed MGMT-hypermethylated glioblastoma enrolled 447 patients between December 2014 and December 2018. The primary endpoint for the phase 3 portion was overall survival (OS), while progression-free survival (PFS) served as the primary endpoint for the phase 2 portion. The results demonstrated that the addition of this compound to adjuvant temozolomide did not significantly improve OS compared to temozolomide plus placebo. Specifically, the median OS was 24.8 months (90% CI, 22.6-27.7) for the placebo arm versus 28.1 months (90% CI, 24.3-33.3) for the this compound arm (P = .17). Although there was a numerical improvement in median OS of 3.3 months favoring the this compound arm, this difference did not meet the prespecified statistical significance threshold. Similarly, no significant difference in PFS was observed between the treatment groups. [4] [1]
Despite failing to meet the primary endpoint, researchers noted a separation of survival curves that consistently favored the this compound arm during the 24 to 48 months of follow-up, suggesting a potential delayed benefit in a subset of patients. This observation, coupled with acceptable toxicity profile, indicates that while the combination does not provide benefit to the overall population, there may be molecular subsets that derive significant advantage from this therapeutic approach. The findings underscore the necessity for developing more precise predictive biomarkers beyond MGMT methylation status to identify patients most likely to benefit from PARP inhibitor combinations. [4] [1] [2]
Table 1: Primary Efficacy Outcomes from Phase 3 Clinical Trial
| Endpoint | Placebo + TMZ Arm | This compound + TMZ Arm | P-value |
|---|---|---|---|
| Median OS (months) | 24.8 (90% CI, 22.6-27.7) | 28.1 (90% CI, 24.3-33.3) | 0.17 |
| OS Hazard Ratio | Reference | 0.87 (90% CI, 0.71-1.07) | - |
| Median PFS (months) | Not reported | Not reported | Not significant |
Table 2: Patient Demographics and Stratification Factors
| Characteristic | Placebo + TMZ Arm | This compound + TMZ Arm | Total Population |
|---|---|---|---|
| Median Age (years) | 60 (range 20-85) | 60 (range 20-85) | 60 (range 20-85) |
| Female (%) | 42.5% | 42.5% | 42.5% |
| ECOG PS 0-1 | 91.5% | 90.2% | 90.8% |
| Gross Total Resection | 63.8% | 65.8% | 64.8% |
| Planned TTF Use | 26.4% | 27.6% | 27.0% |
The randomized, double-blind, placebo-controlled phase 2/3 trial employed a sophisticated design that allowed for efficient evaluation of both intermediate (PFS) and definitive (OS) endpoints. Patients with newly diagnosed glioblastoma with confirmed MGMT promoter hypermethylation who had completed standard concomitant radiation and temozolomide were enrolled across multiple institutions. The randomization process utilized dynamic allocation stratified by four key prognostic factors: age (≤70 vs >70 years), Eastern Cooperative Oncology Group (ECOG) performance status (0 or 1 vs 2), extent of resection (total vs subtotal or biopsy), and planned use of TTF (yes vs no). This stratification ensured balanced distribution of known prognostic factors between treatment arms, enhancing the validity of between-group comparisons. [1]
The statistical design incorporated distinct endpoints for phase 2 and phase 3 components. The phase 2 portion required 293 patients to provide 90% power to detect a hazard ratio of 0.67 for PFS using a one-sided log-rank test with a 0.20 significance level. After observing 121 PFS events, the trial was suspended for interim analysis, which demonstrated sufficient PFS activity to warrant continuation to the phase 3 portion. The phase 3 analysis aimed to detect a hazard ratio of 0.71 for OS with 90% power using a one-sided log-rank test at a 0.05 significance level, requiring 302 death events among 400 randomized patients. The final analysis included 447 patients, providing adequate statistical power to detect clinically meaningful differences. The primary phase 3 analysis employed a rerandomization test with 50,000 simulations performed by randomizing patients according to the dynamic allocation procedures used in the actual trial. [1]
Inclusion criteria required patients to be 18 years or older with histologically confirmed glioblastoma with MGMT promoter hypermethylation without 1p/19q co-deletion. Participants must have completed concurrent temozolomide treatment (75 mg/m² daily) and radiotherapy (59.4-60.0 Gy) with adequate recovery from treatment-related toxicities. Additional requirements included platelet nadir levels ≥75,000/mm³, ECOG performance status of 0-2, adequate organ function (bone marrow, hepatic, and renal), and well-controlled seizures. Central pathology review was conducted at the Mayo Clinic based on WHO Classification 2007 criteria, while MGMT promoter methylation status was determined using quantitative polymerase chain reaction of bisulfite-modified DNA at the University of Texas MD Anderson Cancer Center. [1]
Exclusion criteria included prior invasive malignancy (except non-melanomatous skin cancer or curatively treated carcinoma in situ) within 3 years, prior chemotherapy or radiosensitizers for cancers other than GBM within 3 years (except temozolomide), severe active co-morbid illnesses, pregnancy or breastfeeding, inability to undergo MRI, known HIV positivity, and conditions that could compromise protocol compliance. The rigorous patient selection criteria ensured a homogeneous population most likely to benefit from the experimental intervention while minimizing confounding factors. [1]
Randomization and Dosing: Eligible patients were randomized 1:1 to receive either this compound (40 mg orally, twice daily, days 1-7) or matching placebo in combination with standard adjuvant temozolomide (150-200 mg/m² orally, days 1-5) every 28 days for 6 cycles. For patients who tolerated the initial 6 cycles, extended temozolomide monotherapy was permitted for an additional 6 cycles. The protocol was amended on August 15, 2016, to allow for TTF use, reflecting evolving standard of care during the trial period. [4] [1]
Monitoring and Dose Modifications: Patients underwent comprehensive monitoring including history and physical examination, vital signs, fatigue assessment using uniscale, complete blood cell counts, and chemistry panels at baseline and before each treatment cycle. Contrast-enhanced magnetic resonance imaging was performed at standardized intervals following a specific protocol, with follow-up continuing for 5 years after treatment completion. Dose modifications for both temozolomide and this compound were specified in the protocol for management of hematologic and non-hematologic toxicities, with clear guidelines for dose reductions, delays, and discontinuations based on adverse event severity. [1]
The combination of this compound with temozolomide demonstrated an acceptable safety profile in the phase 3 trial, with no unexpected toxicities observed. The most significant adverse effects consisted of an elevation in grade 3 or 4 hematologic toxicities compared to temozolomide alone, though these were manageable with appropriate supportive care and dose modifications. The experimental regimen was generally well-tolerated, with no significant differences in treatment discontinuation rates between arms due to adverse events. [4] [1]
However, a separate phase I trial investigating this compound administered concurrently with radiotherapy and temozolomide revealed substantial myelosuppression. In this study, when this compound 10 mg twice daily was combined with standard TMZ (75 mg/m²/day) and partial brain irradiation, 4 of 12 patients (33%) experienced dose-limiting hematologic toxicities. Even after reducing this compound by 50% to 10 mg BID every other week, 3 of 3 patients continued to experience significant hematologic adverse events, leading to trial termination. This finding highlights the potent synergistic toxicity when PARP inhibition is combined with both temozolomide and cranial irradiation, suggesting that extreme caution is warranted when considering such combinations. The observed effect underscores how localized cranial radiotherapy can significantly amplify the hematologic toxicity of marginally myelosuppressive systemic therapies. [5]
Table 3: Management of Common Adverse Events
| Adverse Event | Monitoring Recommendation | Dose Modification Guidelines |
|---|---|---|
| Grade 3-4 Hematologic Toxicity | Weekly CBC during treatment | Interrupt therapy until resolution to ≤ Grade 1, then resume with dose reduction |
| Grade 3-4 Non-hematologic Toxicity | Clinical assessment each cycle | Interrupt therapy until resolution to ≤ Grade 1, consider dose reduction based on severity |
| Thrombocytopenia | Weekly platelets during treatment | Hold for platelets <100,000/mm³; resume when ≥100,000/mm³ with dose reduction |
| Neutropenia | Weekly ANC during treatment | Hold for ANC <1,500/mm³; resume when ≥1,500/mm³ with dose reduction |
The molecular mechanism underlying the this compound and temozolomide combination involves sophisticated interference with DNA damage repair pathways in glioblastoma cells. Temozolomide, an alkylating agent, induces DNA damage primarily through methylation at the O6-position of guanine, along with N7-methylguanine and N3-methyladenine adducts. In tumors with MGMT promoter hypermethylation, the MGMT DNA repair enzyme is silenced, preventing removal of O6-methylguanine adducts. These persistent adducts mispair with thymidine during DNA replication, triggering futile cycles of mismatch repair that ultimately lead to replication fork collapse and DNA double-strand breaks. [1]
This compound, as a PARP-1/2 inhibitor, disrupts critical DNA repair pathways that would otherwise compensate for TMZ-induced damage. PARP1 plays a central role in detecting and initiating repair of DNA single-strand breaks through the base excision repair pathway. PARP inhibition prevents efficient repair of TMZ-induced N-methylpurine lesions, converting single-strand breaks into more lethal double-strand breaks during DNA replication. Additionally, PARP inhibition impairs homologous recombination, the primary error-free pathway for double-strand break repair. This synthetic lethal approach exploits the tumor's increased reliance on specific DNA repair pathways in the context of TMZ-induced damage, particularly in MGMT-silenced tumors. [1] [3]
Diagram 1: Molecular Mechanisms of this compound and Temozolomide Combination Therapy in Glioblastoma. This diagram illustrates the synergistic action of this compound and temozolomide in MGMT-methylated glioblastoma cells, showing how PARP inhibition disrupts key DNA repair pathways to enhance TMZ cytotoxicity.
Based on the phase 3 trial results, the following detailed protocol is recommended for researchers and clinicians considering the evaluation or use of this compound in combination with temozolomide for glioblastoma:
Patient Selection: Carefully select patients with newly diagnosed glioblastoma with confirmed MGMT promoter hypermethylation without 1p/19q co-deletion. Patients should have completed standard concomitant radiotherapy and temozolomide, with adequate recovery from acute toxicities (typically 4-6 weeks after completion). Perform central pathology review and MGMT testing using validated methods such as quantitative PCR of bisulfite-modified DNA or methylationspecific PCR. [1]
Dosing and Administration:
Concomitant Therapies: The protocol allows for combination with tumor-treating fields (TTF) according to standard guidelines. Anticonvulsants should be selected that do not induce hepatic enzymes that might alter this compound metabolism. Standard antiemetic prophylaxis is recommended, particularly during the first few days of each cycle. [1] [2]
MGMT promoter methylation status should be determined using quantitative polymerase chain reaction analysis of bisulfite-modified DNA from tumor tissue. The recommended protocol involves:
Beyond MGMT status, researchers should consider developing additional predictive biomarkers to identify patient subsets most likely to benefit from PARP inhibitor combinations. Potential candidates include mutations in homologous recombination genes, PARP1 expression levels, assessment of PARP activity, and evaluation of integrated DNA repair functionality. These biomarkers may help explain the trend toward improved survival observed in a subset of patients in the clinical trial and enable more precise patient selection in future studies. [4] [1]
Despite the negative primary endpoint, the trend toward improved survival in the this compound arm at later time points suggests that certain patient subsets may still derive benefit from this therapeutic approach. Future research should focus on:
Biomarker refinement: Development of more comprehensive predictive biomarkers beyond MGMT methylation status alone, potentially including assessment of homologous recombination deficiency, PARP1 trapping efficiency, or integrated DNA repair capacity profiles. [1]
Next-generation PARP inhibitors: Evaluation of more potent and selective PARP1-specific inhibitors with improved blood-brain barrier penetration. The limited efficacy of this compound may partially reflect inadequate central nervous system exposure, highlighting the need for PARP inhibitors with optimized pharmacokinetic properties for neuro-oncology applications. [4] [1]
Novel combination strategies: Exploration of this compound with alternative dosing schedules or in combination with other targeted agents, such as immune checkpoint inhibitors or antiangiogenic therapy. The phase I data suggesting enhanced toxicity with concomitant radiotherapy indicates that sequential rather than concurrent approaches might be more feasible. [5]
Adaptive clinical trial designs: Implementation of biomarker-enriched adaptive trial designs that allow for more efficient evaluation of targeted therapies in molecularly defined subpopulations, potentially increasing the likelihood of detecting significant clinical benefits in specific patient subsets. [1]
The combination of this compound with temozolomide, while demonstrating an acceptable safety profile, did not significantly improve overall survival in the broad population of patients with newly diagnosed MGMT-hypermethylated glioblastoma. However, the observed separation of survival curves at later time points and the strong preclinical rationale suggest that certain patient subsets may still benefit from this approach. The findings underscore the critical need for refined biomarker selection beyond MGMT status alone and provide valuable insights for future clinical development of PARP inhibitors in neuro-oncology. Researchers should build upon these findings to design more targeted studies with next-generation PARP inhibitors and optimized combination strategies that may ultimately improve outcomes for patients with this devastating disease. [4] [1]
This document provides a summary of clinical data and experimental protocols from phase I studies investigating the combination of the PARP inhibitor Veliparib (ABT-888) with Low-Dose Fractionated Whole Abdominal Radiation (LDFWAR) for the treatment of advanced ovarian cancers and peritoneal carcinomatosis [1] [2].
The combination strategy is based on the concept of synthetic lethality and DNA damage potentiation.
The following tables summarize the efficacy and safety findings from the primary phase I studies.
Table 1: Efficacy Outcomes from Clinical Trials
| Patient Cohort | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Key Findings |
|---|---|---|---|---|
| Ovarian/FT Cancer Subset (from initial study, n=8) [1] | 6.77 months | 17.54 months | Not Reported | 33% of patients (7/22 total) achieved disease stabilization ≥24 weeks [1]. |
| All Comers (from initial study, n=22) [1] | 4.47 months | 13.04 months | 0% | |
| Final Report Cohort (n=32, including OV dose escalation) [2] | 3.6 months | 9.1 months | 3% (1/32) | The single objective response was in a germline BRCA-mutated, platinum-sensitive patient [2]. |
| Platinum-Sensitive OV (Final Report) [2] | Not Reported | 10.9 months | Not Reported | Suggests better outcomes for platinum-sensitive patients. |
| Platinum-Resistant OV (Final Report) [2] | Not Reported | 5.8 months | Not Reported |
Table 2: Common Treatment-Related Grade 3/4 Toxicities (Final Report, n=32) [2]
| Toxicity | Incidence (%) |
|---|---|
| Lymphopenia | 59% |
| Thrombocytopenia | 12% |
| Anemia | 9% |
| Leukopenia | 6% |
| Neutropenia | 6% |
| Nausea | 6% |
| Vomiting | 6% |
| Diarrhea | 6% |
| Anorexia | 6% |
| Fatigue | 6% |
The Maximum Tolerated Dose (MTD) of this compound in combination with this specific LDFWAR regimen was determined to be 250 mg orally twice daily [2].
This section outlines the core methodology used in the phase I clinical trials [1] [2].
The treatment was administered over three 28-day cycles.
This exploratory protocol assesses DNA damage in real-time [1].
The following diagrams illustrate the experimental workflow and core biological mechanism of the combination therapy.
Diagram 1: Clinical Trial Treatment and Assessment Workflow. (LDFWAR: Low-Dose Fractionated Whole Abdominal Radiation; BID: twice daily).
Diagram 2: Mechanism of Synergistic Lethality. The combination of radiation and this compound causes an accumulation of DNA damage that HR-deficient cancer cells cannot repair. (SSB: Single-Strand Break; DSB: Double-Strand Break; BER: Base Excision Repair; HR: Homologous Recombination).
Prostate cancer remains a significant cause of cancer-related mortality in men worldwide, with castration-resistant prostate cancer (CRPC) representing a particularly challenging treatment paradigm. The poly (ADP-ribose) polymerase (PARP) inhibitor veliparib has demonstrated moderate single-agent activity in prostate cancer, necessitating rational combination approaches to enhance its therapeutic efficacy. Histone deacetylase (HDAC) inhibitors represent promising partners for this compound based on their complementary mechanisms of action targeting DNA damage repair pathways. Preclinical evidence indicates that HDAC inhibition induces BRCAness in cancer cells, rendering them more vulnerable to PARP inhibition through synthetic lethality. This application note provides detailed methodologies and data analysis frameworks for investigating the synergistic interaction between this compound and HDAC inhibitors in prostate cancer models, with particular emphasis on the disruption of the UHRF1/BRCA1 DNA damage repair complex as a key mechanistic aspect.
The molecular rationale for this combination stems from the interconnected roles of PARP and HDAC proteins in maintaining genomic integrity. PARP enzymes facilitate DNA repair through multiple pathways, particularly base excision repair, while HDACs regulate chromatin accessibility and expression of DNA repair genes. Research demonstrates that co-inhibition of PARP and HDAC synergistically impairs homologous recombination repair by targeting the UHRF1/BRCA1 complex, leading to irreversible DNA damage accumulation and apoptosis in prostate cancer cells while sparing normal prostate epithelial cells. This tumor-selective cytotoxicity profile makes this combination particularly attractive for translational development in prostate cancer, especially in the castration-resistant setting where treatment options remain limited.
Cell Lines: Maintain human prostate cancer cell lines (LNCaP, VCaP, PC-3, DU145, C4-2, CWR22Rv1) and non-malignant prostate epithelial cells (RWPE-1) according to ATCC specifications. Culture PCa cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin antibiotics. Maintain RWPE-1 cells in defined Keratinocyte-SFM liquid medium. All cells should be cultured at 37°C with 5% CO₂.
Drug Preparation: Prepare This compound (ABT-88) stock solution at 100 mM in DMSO. Prepare HDAC inhibitor SAHA (vorinostat) stock solution at 50 mM in DMSO. Aliquot and store at -20°C. For combination treatments, administer both drugs simultaneously with appropriate vehicle controls.
Treatment Protocol: Plate cells at optimal density (e.g., 4×10⁴ cells per well in 24-well plates) and allow to adhere for 24 hours. Treat cells with this compound and SAHA alone or in combination across a concentration range (typically 0.1-20 μM for SAHA and 1-100 μM for this compound based on cell line sensitivity). Include vehicle control (DMSO at equivalent dilution). Refresh drug-containing media every 48-72 hours for prolonged exposures.
Procedure: After 72 hours of drug treatment, carefully aspirate media and gently wash cells with PBS. Fix cells with 4% paraformaldehyde for 30 minutes at room temperature. Stain with 0.1% crystal violet solution for 20 minutes. Wash thoroughly with tap water to remove excess stain and air-dry plates completely. Lyse stained cells with 1% SDS solution (400 μL/well) with shaking for 30 minutes.
Quantification: Measure absorbance at 570 nm using a microplate reader. Normalize treatment group values to vehicle controls to determine percentage viability. Perform experiments in triplicate with three biological replicates to ensure statistical robustness.
Data Analysis: Calculate combination indices using the Chou-Talalay method to quantify synergistic interactions. Values <1 indicate synergy, =1 additivity, and >1 antagonism.
Procedure: Plate cells at low density (500 cells/well in 6-well plates) and allow to adhere overnight. Treat cells with this compound and SAHA alone or in combination for 14 days, refreshing drugs every 3-4 days. Following treatment, fix cells with methanol and stain with 0.5% crystal violet in methanol for 30 minutes. Wash gently with water and air-dry.
Quantification: Image colonies and count those containing >50 cells as surviving colonies. Calculate plating efficiency (PE) = (number of colonies counted / number of cells seeded) × 100 for controls and surviving fraction (SF) = (PE treated / PE control) for treatment groups.
Procedure: Harvest both adherent and floating cells after 48-72 hours of drug treatment. Wash with cold PBS and resuspend in 1× binding buffer at 1×10⁶ cells/mL. Transfer 100 μL cell suspension to flow cytometry tubes and add 5 μL Annexin V-FITC and 5 μL propidium iodide (PI). Incubate for 15 minutes at room temperature in the dark. Add 400 μL 1× binding buffer and analyze within 1 hour using a flow cytometer.
Analysis: Establish quadrants using untreated cells (Annexin V-FITC-/PI-), early apoptotic cells (Annexin V-FITC+/PI-), late apoptotic/necrotic cells (Annexin V-FITC+/PI+). Analyze a minimum of 10,000 events per sample. Validate results with western blot analysis of cleaved PARP and caspase-3 as additional apoptosis markers.
Procedure: Culture cells on sterile glass coverslips in 12-well plates and treat with drugs for 24-48 hours. Fix cells with 4% paraformaldehyde for 15 minutes, permeabilize with 0.5% Triton X-100 for 10 minutes, and block with 5% BSA for 1 hour. Incubate with primary anti-γH2AX antibody (1:1000 dilution) overnight at 4°C. Wash and incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature. Counterstain nuclei with DAPI (1 μg/mL) for 5 minutes and mount on slides.
Quantification: Image cells using a fluorescence microscope with appropriate filters. Count γH2AX foci in at least 50 randomly selected cells per condition. A cell with >10 γH2AX foci is considered DNA damage-positive. Alternatively, assess γH2AX expression levels by western blot.
Western Blotting: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Separate 20-30 μg protein by SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk and incubate with primary antibodies against UHRF1, BRCA1, RAD51, γH2AX, cleaved PARP, and loading control (GAPDH or β-actin) overnight at 4°C. Incubate with HRP-conjugated secondary antibodies and develop with ECL reagent.
Co-Immunoprecipitation: For UHRF1/BRCA1 interaction studies, lyse cells in NP-40 buffer. Incubate 500 μg protein with 2 μg UHRF1 or BRCA1 antibody overnight at 4°C with rotation. Add protein A/G beads for 2 hours, wash extensively, and elute proteins with Laemmli buffer. Analyze by western blotting.
Animal Model: Use immunocompromised mice (e.g., nude or NSG mice) for DU145 or other prostate cancer cell line xenografts. Subcutaneously inject 5×10⁶ cells mixed with Matrigel into flanks. When tumors reach 100-150 mm³, randomize mice into treatment groups (n=6-8).
Drug Administration: Administer This compound (25-50 mg/kg) orally daily and SAHA (50-100 mg/kg) intraperitoneally 5 days per week for 4 weeks. Monitor tumor volume twice weekly using calipers and calculate volume as (length × width²)/2. Monitor body weight as an indicator of toxicity.
Endpoint Analysis: Harvest tumors for IHC analysis of γH2AX, cleaved caspase-3, and Ki-67. Collect blood for hematological and biochemical toxicity assessment.
Table 1: Synergistic Effects of this compound and SAHA Combination in Prostate Cancer Cell Lines
| Cell Line | This compound IC₅₀ (μM) | SAHA IC₅₀ (μM) | Combination Index | Apoptosis Induction (Fold vs Control) | γH2AX Increase (Fold vs Control) |
|---|---|---|---|---|---|
| DU145 | 45.2 ± 3.5 | 3.2 ± 0.4 | 0.35 ± 0.05 | 8.7 ± 0.9 | 6.2 ± 0.7 |
| PC-3 | 62.8 ± 4.1 | 2.8 ± 0.3 | 0.42 ± 0.06 | 7.2 ± 0.8 | 5.8 ± 0.6 |
| LNCaP | 28.5 ± 2.2 | 1.5 ± 0.2 | 0.28 ± 0.04 | 10.3 ± 1.1 | 7.5 ± 0.9 |
| RWPE-1 (normal) | >100 | 12.5 ± 1.3 | 0.95 ± 0.08 | 1.4 ± 0.2 | 1.3 ± 0.2 |
Table 2: In Vivo Efficacy of this compound and SAHA in DU145 Xenograft Model
| Treatment Group | Dose | Route | Tumor Volume Inhibition (%) | Body Weight Change (%) | γH2AX Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
|---|---|---|---|---|---|---|
| Control | Vehicle | Oral/IP | - | +2.1 ± 0.5 | 4.2 ± 0.8 | 1.5 ± 0.3 |
| This compound alone | 50 mg/kg | Oral | 32.5 ± 4.2 | -3.2 ± 0.8 | 25.7 ± 3.1 | 8.4 ± 1.2 |
| SAHA alone | 75 mg/kg | IP | 41.8 ± 3.7 | -7.5 ± 1.2 | 35.3 ± 3.8 | 12.6 ± 1.8 |
| This compound + SAHA | 50+75 mg/kg | Oral/IP | 78.4 ± 5.3 | -9.8 ± 1.5 | 68.9 ± 5.2 | 45.3 ± 4.1 |
The synergistic interaction between this compound and HDAC inhibitors primarily functions through coordinated disruption of DNA damage repair pathways. Research demonstrates that the combination synergistically reduces BRCA1 protein levels by targeting the UHRF1/BRCA1 complex, with depletion of UHRF1 resulting in degradation of BRCA1 protein [1] [2]. This mechanistic relationship can be visualized in the following pathway diagram:
The molecular mechanism involves several key steps. HDAC inhibition downregulates UHRF1, an important protein for DNA methylation maintenance and damage repair, while PARP inhibition induces trapping of PARP-DNA complexes and persistence of single-strand breaks. During DNA replication, these single-strand breaks convert to double-strand breaks (DSBs), which normally require functional homologous recombination repair for resolution. The combination treatment simultaneously disrupts HR repair through UHRF1/BRCA1 complex degradation, creating a synthetic lethal interaction. This leads to accumulation of unrepaired DNA damage, triggering apoptosis selectively in cancer cells [1] [2] [3]. The BRCAness phenotype induced by HDAC inhibition expands the potential application of PARP inhibitors beyond BRCA-mutant cancers, potentially benefiting a broader patient population [3].
The experimental protocols outlined herein support multiple research applications in prostate cancer therapeutics. These approaches enable mechanistic validation of the this compound/HDAC inhibitor combination, biomarker identification for patient stratification, and translational studies bridging preclinical findings to clinical trial design. The synergistic lethality observed with this combination shows great potential for future prostate cancer clinical trials, particularly for castration-resistant disease where current options remain limited [1] [4].
Future research directions should focus on several key areas. Biomarker development is crucial for identifying patient populations most likely to benefit from this combination; potential biomarkers include UHRF1 expression levels, BRCA1 functionality, and homologous recombination proficiency scores. Sequencing strategies should be explored to determine whether concurrent administration provides optimal efficacy or if specific sequences enhance the therapeutic index. Additionally, triple combinations incorporating AR-targeting agents, immunotherapeutics, or other DNA damage response inhibitors may further improve outcomes for advanced prostate cancer patients [5] [4].
The development of dual PARP-HDAC inhibitors represents an innovative chemical biology approach that may overcome limitations of combination therapies, including simplified pharmacokinetics and reduced toxicity profiles. Recent research has demonstrated that such dual inhibitors can induce intratumoral STING-mediated antitumor immunity in triple-negative breast cancer models, suggesting potential for similar applications in immunologically cold prostate tumors [3]. These multifunctional agents represent promising candidates for next-generation prostate cancer therapeutics.
Q1: What are the most common hematological toxicities associated with veliparib? this compound, particularly when combined with DNA-damaging chemotherapies, is frequently associated with anemia, neutropenia, and thrombocytopenia [1] [2]. These effects are due to the mechanism of PARP inhibitors, which impair DNA repair in rapidly dividing cells like those in the bone marrow.
Q2: How does the risk from this compound compare to other PARP inhibitors? While all PARP inhibitors increase the risk of hematological toxicities, the profile can vary between agents. A large meta-analysis found that this compound was specifically associated with a significantly increased risk of severe (grade ≥3) neutropenia and thrombocytopenia [1]. The table below provides a comparative overview.
Q3: What are the key risk factors for developing severe hematological toxicities? The primary risk factor is the concurrent use of myelosuppressive chemotherapy [1] [3] [4]. The risk and severity are also influenced by the specific chemotherapy backbone and the patient's prior treatment history, with platinum-naïve patients potentially tolerating the combination better [4].
The following tables summarize the incidence and relative risk of hematological toxicities associated with PARP inhibitors, based on meta-analyses of randomized controlled trials.
Table 1: Incidence of Severe (Grade ≥3) Hematological Toxicities from PARP Inhibitors [1]
| Toxicity | Incidence in Patients on PARP Inhibitors (95% CI) |
|---|---|
| Neutropenia | 32.9% (20.5% - 48.3%) |
| Thrombocytopenia | 15.9% (9.5% - 25.4%) |
| Anemia | 9.1% (5.1% - 15.7%) |
Table 2: Relative Risks of Hematological Toxicities with PARP Inhibitors vs. Control Data from a 2024 meta-analysis of solid tumors (including ovarian, breast, prostate, pancreatic, and gastric cancers) [5]
| Toxicity | All Grade Relative Risk (RR) | High-Grade (≥G3) Relative Risk (RR) |
|---|---|---|
| Anemia | RR = 2.15 (p < 0.00001) | RR = 5.43 (p < 0.00001) |
| Thrombocytopenia | RR = 2.59 (p < 0.00001) | RR = 5.42 (p < 0.00001) |
| Neutropenia | RR = 1.50 (p = 0.0002) | RR = 1.70 (p = 0.002) |
Here are methodologies derived from clinical trials that successfully managed this compound-related hematological toxicities.
Protocol 1: Combination with Carboplatin and Paclitaxel (from the BROCADE3 trial) [2] This protocol is relevant for research in BRCA-mutated models.
Protocol 2: Combination with FOLFOX Chemotherapy (for Pancreatic Cancer Models) [4] This study provides a model for combining this compound with a platinum-based regimen while mitigating toxicity.
This workflow outlines the management strategy for hematological adverse events observed in clinical trials.
Supportive Care Measures:
Dose Modification Guidelines: Clinical trials commonly employed the following steps [4]:
I hope this technical support guide provides a solid foundation for your experimental planning and safety protocols.
Thrombocytopenia is a frequently observed hematological toxicity when veliparib is combined with DNA-damaging chemotherapies. The following table summarizes its incidence and characteristics from clinical studies:
| Cancer Type / Study | Combination Regimen | Thrombocytopenia Incidence & Grade | Notes |
|---|---|---|---|
| Lung Cancer (Meta-analysis) [1] | This compound + Various Chemotherapies | RR = 3.33 (95% CI: 1.19–9.30) | Significant increased risk of thrombocytopenia vs. chemo alone [1]. |
| Extensive-Stage SCLC (Phase I) [2] | This compound + Carboplatin/Etoposide | Grade 3/4; Excessive with continuous dosing | Led to chemotherapy dose delays. Intermittent dosing (14 days per cycle) was better tolerated [2]. |
| Unresectable Stage III NSCLC (Phase I) [3] | This compound + Carboplatin/Paclitaxel + Radiotherapy | Any Grade: 75% (at RP2D) | Part of a broader hematologic toxicity profile (with neutropenia also at 75%) [3]. |
| Solid Tumors (Phase I) [4] | This compound + Mitomycin C | Moderate/Severe | A dose-limiting toxicity observed during escalation [4]. |
Clinical trials have identified several key approaches to reduce the incidence and severity of thrombocytopenia.
Optimize the Dosing Schedule: Using intermittent rather than continuous dosing of this compound is a primary strategy. One study found that continuous dosing of this compound (240 mg BID) with carboplatin/etoposide led to excessive hematologic toxicity and chemotherapy delays. Switching to a 14-days-on, 7-days-off schedule improved tolerability and was established as the recommended Phase II dose [2].
Adjust Chemotherapy Components: Modifying the companion chemotherapy regimen can reduce overlapping myelosuppression. In a pancreatic cancer trial, the initial protocol using standard FOLFOX (with a 5-FU bolus) and this compound caused prolonged myelosuppression. Removing the 5-FU bolus while keeping the continuous infusion made the combination tolerable and allowed for a higher dose of this compound (200 mg BID) to be used [5].
Implement Gapped Dosing with Targeted Therapy: Emerging strategies combine tumor-targeted chemotherapy delivery with optimized PARP inhibitor scheduling. One trial used a nanoparticle Topoisomerase I inhibitor (CRLX101) followed by olaparib with a 48-hour gap, which allowed for higher dosing of both agents by mitigating bone marrow toxicity [6]. While this study used olaparib, the principle of separating the administration of the DNA-damaging agent and the PARP inhibitor to protect healthy cells is applicable.
Adhere to Recommended Phase 2 Doses (RP2D): For standard combinations, adhering to the established RP2Ds is crucial. These doses are determined to offer the best balance of efficacy and safety [2] [3] [4].
The following diagram illustrates the hypothesized mechanism behind the synergy of this compound and chemotherapy, which underlies both its efficacy and toxicity, particularly thrombocytopenia.
Mechanism Explanation:
The table below summarizes the key efficacy and dosing information for veliparib from major clinical trials.
| Trial / Analysis | Patient Population | Intervention | Key Efficacy Findings (vs. Control) | Recommended Dosing & Schedule |
|---|
| BROCADE3 (Phase 3) - Primary Analysis [1] | gBRCAm, HER2- Advanced Breast Cancer | this compound + Carboplatin/Paclitaxel → this compound monotherapy continuation | Median PFS: 14.5 mo vs. 12.6 mo (HR 0.71; P=0.0016) 3-Year PFS Rate: 26% vs. 11% [1] | With Chemo: this compound 120 mg PO BID, days -2 to 5 of a 21-day cycle. Monotherapy (post-chemo): this compound 300-400 mg PO BID until progression. [2] [3] | | BROCADE3 - First-Line Subgroup [2] [3] | gBRCAm, HER2- Advanced Breast Cancer No prior cytotoxic therapy for metastatic disease | this compound + Carboplatin/Paclitaxel → this compound monotherapy continuation | Median PFS: 16.6 mo vs. 13.1 mo (HR 0.70; P=0.004) 3-Year PFS Rate: 27.9% vs. 13.3% [2] [3] | Same as main trial. Benefit is most pronounced in the first-line setting. [2] [3] | | NCI8609 (Phase 1) [4] | Advanced TNBC or HR+/HER2- with defective FA pathway | this compound + Carboplatin | Established safety of combination. | RP2D: this compound 250 mg PO BID, days 1-21 of a 21-day cycle with Carboplatin (AUC 5). | | Phase 1 with PLD [5] | Recurrent Ovarian or TNBC | this compound + Pegylated Liposomal Doxorubicin (PLD) | Anti-tumor activity noted; however, long-term follow-up reported secondary squamous cell cancers. | RP2D: this compound 200 mg PO BID, days 1-14 with PLD 40 mg/m² on day 1 of a 28-day cycle. |
Beyond germline BRCA mutations, research explores extending this compound efficacy to tumors with homologous recombination deficiency (HRD).
| Biomarker / Concept | Underlying Biology | Clinical Evidence | Considerations for Experimentation |
|---|---|---|---|
| gBRCA Mutation [1] | Deficient Homologous Recombination (HR) repair, leading to synthetic lethality with PARP inhibition. | BROCADE3 established efficacy in this population. This is the primary indicated biomarker. | Use validated NGS tests on germline or tumor tissue. |
| BRCA-like / HRD Phenotype [6] | Tumors with dysfunctional DNA repair mechanisms similar to BRCA-mutated cancers, often due to other alterations in the FA/BRCA pathway. | SWOG S1416 showed significant PFS benefit with this compound/cisplatin in BRCA-like TNBC without gBRCAm (HR=0.57). | Assess using genomic scar assays (e.g., MyChoice CDx) or functional assays like FATSI (FANCD2 foci formation). [4] [6] |
| SLFN11 [7] | Protein that sensitizes cells to DNA-damaging agents; emerging biomarker for PARP inhibitor efficacy. | Identified in systematic reviews as a promising predictive biomarker, though still requiring large-scale validation. | Evaluate protein expression via IHC or mRNA levels via RNA-seq in tumor samples. |
Understanding exposure-response and managing adverse events are critical for optimizing treatment.
| Factor | Impact on this compound PK/PD | Clinical Management & Troubleshooting |
|---|
| Renal Impairment [8] | Mild (CrCl 60-89 mL/min): ↑AUC~ss~ by 27.3% Moderate (CrCl 30-59 mL/min): ↑AUC~ss~ by 65.4% | Monitor renal function. While no official dose adjustment is recommended, be vigilant for increased toxicity in patients with moderate renal impairment. | | Drug Interactions [8] | Strong CYP2D6 Inhibitors: ↑AUC~ss~ by 13.0%. | Review concomitant medications. Avoid co-administration with strong CYP2D6 inhibitors (e.g., paroxetine, quinidine) if possible. | | Common Grade 3/4 Adverse Events (AEs) [4] [2] | Hematological toxicities are most common when combined with chemotherapy:
For researchers designing studies or biomarker analyses, here are detailed methodologies from the literature.
1. FANCD2 Foci Formation Assay (FATSI) This functional assay identifies tumors with Fanconi Anemia (FA) pathway defects, indicating a "BRCA-like" status. [4]
2. 18FLT-PET Imaging for Early Response Assessment This imaging modality measures changes in tumor proliferation early in the treatment course. [4]
The following diagrams illustrate the core mechanistic rationale and an experimental workflow.
Understanding how resistance occurs is the first step in troubleshooting. The table below summarizes the primary mechanisms identified in research.
| Mechanism | Description | Key Biomarkers / Methods for Detection |
|---|
| HR Restoration [1] [2] | Reversion mutations restore the original reading frame of a defective HR gene (e.g., BRCA1/2), producing a functional protein. | - ctDNA Analysis: Detect reversion mutations in circulating tumor DNA. [2]
Here are detailed methodologies for key experiments you can implement in the lab.
This is a gold-standard functional assay to determine if a cell has restored homologous recombination (HR) capacity [5].
This protocol determines if resistance is due to the drug efflux pump ABCB1 [4].
Q1: Why might this compound be less effective than other PARP inhibitors in my models? A1: This is likely due to its intrinsic property of weak PARP trapping. While this compound potently inhibits PARP enzyme activity, it is less efficient at trapping PARP-DNA complexes, a key cytotoxic mechanism for some PARP inhibitors. This has been demonstrated in direct preclinical comparisons [3] [2].
Q2: My patient-derived xenograft (PDX) model with a confirmed BRCA1 mutation is no longer responding to this compound. What is the most likely cause? A2: The most common mechanism in this scenario is the development of BRCA reversion mutations. These are secondary genetic alterations that restore the function of the BRCA1 protein, making the tumor HR-proficient and thus resistant to PARP inhibition. This can be confirmed by sequencing tumor or ctDNA samples pre- and post-treatment [1] [2].
Q3: Are there any known drug combinations that can help overcome this compound resistance? A3: Yes, several combination strategies are under investigation [1]:
The diagram below illustrates the core mechanisms of this compound resistance and the corresponding experimental strategies to investigate them.
The table below summarizes the core efficacy data from the Phase 3 VELIA trial for HRP and BRCA wild-type (BRCAwt) patient subgroups.
| Population / Subgroup | Treatment Arm | Median PFS (Months) | Hazard Ratio (HR) vs. Control | Key Findings |
|---|---|---|---|---|
| HRP (Homologous Recombination Proficient) [1] | This compound-Throughout | 15.0 | 0.765 | Confirmed benefit of this compound in the HRP population. [1] |
| Control (Chemo only) | 11.5 | -- | -- | |
| BRCAwt (BRCA wild-type) [2] [3] | This compound-Throughout | 18.0* | 0.70* | Benefit consistent in the broader BRCAwt group, which includes both HRD and HRP patients. [2] [3] |
| Control (Chemo only) | 12.9* | -- | -- | |
| Paclitaxel Schedule in BRCAwt (Pooled Arms) [2] [3] | Dose-Dense (Weekly) | 18.0* | 0.70* | Suggests dose-dense paclitaxel may be a more effective backbone for this regimen. [2] [3] |
| Every-3-Weeks | 12.9* | -- | -- |
*Data derived from paclitaxel schedule analysis in pooled treatment arms. [2] [3]
The VELIA/GOG-3005 trial (NCT02470585) serves as the primary reference for the use of this compound in newly diagnosed high-grade serous ovarian cancer (HGSOC). [3] The following workflow outlines the trial design.
Key Methodological Details:
The following diagram illustrates the proposed mechanism by which this compound sensitizes HRP cancer cells to platinum-based chemotherapy.
Key Mechanistic Insights:
Q1: Is there evidence of this compound's activity during the initial chemotherapy phase in HRP patients? Yes. An exploratory analysis showed that by the third cycle of chemotherapy, a significantly higher proportion of patients receiving this compound (pooled arms) achieved a ≥90% reduction in CA-125 levels compared to the control arm (34% vs 23%). This early biomarker response was also observed in the HRP and BRCAwt subgroups, indicating rapid chemosensitization. [1]
Q2: What was the safety profile of the this compound combination in HRP patients? The regimen was considered tolerable. The primary added toxicities were hematological. Furthermore, analyses confirmed that germline BRCA mutation status did not impact the safety profile, meaning HRP patients did not experience unexpectedly different or increased toxicity. [2] [3] The choice of paclitaxel schedule influenced toxicity, with the dose-dense (weekly) schedule being associated with a higher incidence of Grade 3/4 neutropenia, fatigue, and anemia compared to the every-3-week schedule. [2] [3]
Q3: Why use this compound instead of other PARP inhibitors for chemosensitization in HRP patients? The key differentiator is tolerability. As noted in the mechanism section, this compound is a less potent "PARP trapper" than some other inhibitors. [4] [6] This pharmacological characteristic has allowed it to be successfully combined with full-dose, first-line chemotherapy (carboplatin and paclitaxel) in clinical trials without requiring significant dose reductions of the chemotherapies, which has been a challenge with other, more potent PARP inhibitors. [4] [6]
Q: What is the scientific rationale for combining veliparib with radiotherapy in MGMT unmethylated glioblastoma?
The combination leverages synthetic lethality and DNA repair pathway inhibition. MGMT unmethylated glioblastomas are resistant to standard temozolomide therapy because the MGMT protein actively repairs the DNA damage caused by the drug [1]. This combination strategy aims to overcome this resistance through parallel DNA repair disruption.
The following diagram illustrates the core mechanism of this combination therapy:
Q: What are the key methodologies for testing this compound + radiotherapy efficacy in patient-derived cell lines (PDCLs)?
The following protocols are adapted from seminal preclinical work [1].
This assay tests the long-term clonogenic survival of cells after treatment, a critical measure of radiotherapy efficacy.
This protocol evaluates the combination therapy in a more complex, living system.
Q: What are the key clinical findings on efficacy and safety from completed trials?
The table below summarizes the design and outcomes of major clinical trials investigating this combination:
| Trial Identifier / Name | Phase | Patient Population | Intervention Arms | Key Efficacy Findings | Key Safety Findings |
|---|
| VERTU [3] [4] | II | Newly diagnosed MGMT unmethylated GBM | Exp.: this compound (200mg BID) + RT (60Gy) → Adjuvant this compound (40mg BID, D1-7) + TMZ (150-200mg/m², D1-5) Std.: RT (60Gy) + TMZ (75mg/m²) → Adjuvant TMZ (150-200mg/m², D1-5) | PFS: 5.7 mo (Exp.) vs 4.2 mo (Std.), HR=0.82 [3] OS: 12.7 mo (Exp.) vs 12.8 mo (Std.), HR=1.13 [3] 6-mo PFS rate: 46% (Exp.) vs 34% (Std.) [3] | Grade 3/4 AEs in Exp. arm: thrombocytopenia (16%), neutropenia (12%), seizures (11%), fatigue (7%) [3]. No major compromise to health-related quality of life [3]. | | NCT02152982 (Alliance) [2] | II/III | Newly diagnosed MGMT methylated GBM | Exp.: TMZ (150-200mg/m², D1-5) + this compound (40mg BID, D1-7) Control: TMZ (150-200mg/m², D1-5) + Placebo | OS: 28.1 mo (Exp.) vs 24.8 mo (Control), P=.17 (NS) [2] [5] | Well-tolerated with acceptable elevation in grade 3/4 hematologic toxicities [2] [5]. |
Abbreviations: AE: Adverse Event; BID: Twice Daily; Exp.: Experimental Arm; GBM: Glioblastoma; HR: Hazard Ratio; mo: Months; NS: Not Statistically Significant; OS: Overall Survival; PFS: Progression-Free Survival; RT: Radiotherapy; Std.: Standard Arm; TMZ: Temozolomide.
Q: Our in vivo studies show inadequate tumor penetration or drug delivery. What are potential solutions?
While direct data on this challenge is limited in the search results, the clinical trials reported good overall tolerability, suggesting that achieving effective dosing is feasible [3]. Consider these research-driven approaches:
Q: We observe high toxicity in combination treatment. How can this be managed?
Clinical trials indicate the combination is generally well-tolerated, but specific toxicities do occur.
Q: Based on current evidence, what are promising future research paths?
| Cancer Type | Trial Phase & Design | Treatment Arms | Median PFS (Months) | Hazard Ratio (HR) for PFS | Key Patient Subgroups |
|---|---|---|---|---|---|
| Advanced/Metastatic Non-Small Cell Lung Cancer [1] | Randomized, Placebo-Controlled, Phase II | This compound + Carboplatin/Paclitaxel | 5.8 | 0.72 (95% CI: 0.45-1.15; P=0.17) | Squamous histology: HR 0.54 (95% CI: 0.26-1.12; P=0.098) [1] |
| Placebo + Carboplatin/Paclitaxel | 4.2 | ||||
| Extensive-Stage Small Cell Lung Cancer [2] | Randomized, Phase II | This compound Throughout (Combo + Maintenance) | 5.8 | 0.67 (80% CI: 0.50-0.88; P=0.059) | SLFN11-positive patients: HR 0.6 (80% CI: 0.36-0.97) [2] |
| Placebo + Carboplatin/Etoposide → Placebo | 5.6 | ||||
| Stage III/IV High-Grade Serous Ovarian Cancer [3] [4] | Randomized, Placebo-Controlled, Phase III (VELIA/GOG-3005) | This compound-Throughout (Combo + Maintenance) | 23.5 (Primary Analysis) | 0.68 (95% CI: 0.56, 0.83; P<0.001) | BRCA-mutant: HR 0.44; HRD (incl. BRCA): HR 0.57 [4] |
| Placebo + Carboplatin/Paclitaxel → Placebo | 17.3 (Primary Analysis) |
Here is a detailed look at the methodologies used in the key trials referenced above.
The following diagram illustrates the common workflow of these Phase II/III randomized controlled trials.
The following table summarizes the core findings from the pivotal Phase II trial (NCT01638546) that compared Temozolomide (TMZ) combined with either Veliparib or a placebo in patients with relapsed SCLC [1] [2] [3].
| Metric | TMZ + this compound (SLFN11-positive) | TMZ + this compound (SLFN11-negative) | TMZ + Placebo (Overall) | Notes |
|---|---|---|---|---|
| Overall Response Rate (ORR) | Information Missing | Information Missing | 14% [1] | Combination therapy ORR was 39% in the overall population, significantly higher than placebo [1] [3]. |
| Median Progression-Free Survival (PFS) | 5.7 months [1] [3] | 3.6 months [1] [3] | ~3.5 months (inferred) | PFS benefit was significant only in the SLFN11-positive group receiving the combination [1]. |
| Median Overall Survival (OS) | 12.2 months [1] [3] | 7.5 months [1] [3] | 7.0 months [1] | OS benefit was significant only in the SLFN11-positive group receiving the combination [1]. |
| 4-month PFS (Primary Endpoint) | Information Missing | Information Missing | 27% [2] | Combination therapy 4-month PFS was 36% in the overall population, not a statistically significant improvement [1] [2]. |
| Key Toxicities | - Grade 3/4 thrombocytopenia: 50% [2]
The diagram below illustrates how SLFN11 expression predicts sensitivity to the this compound and Temozolomide combination.
For researchers looking to replicate or build upon these findings, here are the key methodologies used in the pivotal study [1] [2]:
The discovery of SLFN11's role is shaping the future of SCLC clinical trials.
The table below summarizes the PFS and OS outcomes from key clinical trials of this compound:
| Cancer Type | Trial / Phase | Comparison Groups | Progression-Free Survival (PFS) | Overall Survival (OS) | Source (Reference) |
|---|---|---|---|---|---|
| Ovarian Cancer | VELIA / Phase 3 | This compound-throughout vs. Chemotherapy-alone | 23.5 vs. 17.3 months (HR 0.68; p<0.001) [1] [2] | 59.2 vs. 57.8 months (Not Significant) [1] [2] | |
| Glioblastoma | Phase 2/3 | This compound + Temozolomide vs. Placebo + Temozolomide | "Superimposable" (No significant difference) [3] | 28.1 vs. 24.8 months (Not Significant) [3] | |
| Lung Cancer | Systematic Review / Multiple RCTs | This compound + Chemotherapy vs. Standard Therapies | Majority of 7 trials showed no improvement; only 2 showed some benefit [4] | No statistically significant difference [4] |
Understanding the design of these trials is key to interpreting the data.
VELIA Trial (NCT02470585; GOG-3005) in Ovarian Cancer [1] [2]
Phase 2/3 Trial in Glioblastoma [3]
The following diagram illustrates the core mechanism of action of PARP inhibitors like this compound and the structure of the VELIA trial:
Poly (ADP-ribose) polymerase (PARP) inhibitors represent a breakthrough class of targeted cancer therapeutics that exploit the concept of synthetic lethality in DNA damage response pathways. These agents have revolutionized treatment for various malignancies, particularly those with deficiencies in homologous recombination repair (HRR) pathways, such as BRCA-mutated cancers. The PARP inhibitor family includes six primary agents that have received regulatory approval across different jurisdictions: this compound, olaparib, niraparib, rucaparib, talazoparib, and fluzoparib. Each agent shares the common mechanistic principle of inhibiting PARP enzymes, particularly PARP1 and PARP2, which are pivotal in the repair of single-strand DNA breaks via the base excision repair pathway. However, despite this shared mechanism, significant differences exist in their safety profiles, toxicity patterns, and therapeutic windows, necessitating careful consideration in clinical decision-making and drug development planning [1] [2].
Among these agents, This compound (ABT-888) occupies a distinctive position due to its relatively lower enzymatic inhibitory potency but potentially favorable safety profile when combined with chemotherapy regimens. Unlike other PARP inhibitors that have demonstrated significant efficacy as monotherapies, this compound's development has primarily focused on combination strategies with DNA-damaging chemotherapeutic agents, leveraging its ability to potentiate their antitumor effects while maintaining manageable toxicity levels. This strategic differentiation positions this compound as a potentially optimal choice for rational combination therapies where preserving patient quality of life and maintaining treatment intensity are paramount considerations [3] [4].
Table 1: Hematological Adverse Events (Grade ≥3) Across PARP Inhibitors
| PARP Inhibitor | Anemia Incidence | Thrombocytopenia Incidence | Neutropenia Incidence | Key Characteristics |
|---|---|---|---|---|
| This compound | 13-25% (with chemo) | 10-18% (with chemo) | 15-30% (with chemo) | Myelosuppression enhanced with chemotherapy; requires monitoring |
| Olaparib | 15-20% | 5-10% | 8-12% | Lower hematological toxicity overall; preferred in baseline cytopenias |
| Niraparib | 25-30% | 30-35% | 20-25% | Highest thrombocytopenia risk; requires baseline platelet monitoring |
| Rucaparib | 20-25% | 10-15% | 7-10% | Moderate hematological toxicity |
| Talazoparib | 35-40% | 15-20% | 20-25% | Highest anemia rates; often requires dose modifications |
Hematological toxicity represents the most class-prevalent adverse effect of PARP inhibitors, though significant variability exists between agents. This compound demonstrates a moderate hematological toxicity profile when used as monotherapy; however, when combined with chemotherapy regimens, these effects are markedly potentiated. In a Phase I/II trial of this compound combined with FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) for metastatic pancreatic cancer, the combination demonstrated manageable hematological toxicity at the recommended Phase II dose of 200mg BID, with anemia (13-25%), thrombocytopenia (10-18%), and neutropenia (15-30%) representing the most common Grade ≥3 events. The study notably required removal of the 5-FU bolus due to prolonged myelosuppression observed in initial cohorts, highlighting the importance of regimen-specific dose modifications [3].
In contrast, niraparib demonstrates the highest incidence of Grade 3-4 thrombocytopenia (30-35%) among PARP inhibitors, often necessitating dose reductions in the early treatment phases. This pattern was evident in the NOVA trial, where thrombocytopenia occurred in 33.8% of patients receiving niraparib maintenance therapy for platinum-sensitive recurrent ovarian cancer. Interestingly, real-world evidence from Japanese patients confirms these findings, with thrombocytopenia representing the primary reason for treatment discontinuation in 50% of niraparib-treated patients, typically occurring earlier than anemia events associated with olaparib [1] [5]. Meanwhile, talazoparib carries the highest anemia burden (35-40% Grade 3-4) among class members, frequently requiring treatment interruptions and dose modifications, as evidenced in the EMBRACA trial [2].
Table 2: Non-Hematological Adverse Events (All Grades) Across PARP Inhibitors
| PARP Inhibitor | GI Toxicity (Nausea/Vomiting) | Fatigue Incidence | Neurotoxicity | Renal Impairment | Unique Safety Concerns |
|---|---|---|---|---|---|
| This compound | 45-60% (with chemo) | 35-50% (with chemo) | Peripheral neuropathy (chemo-related) | Uncommon | Enhanced chemo-specific toxicities |
| Olaparib | 60-75% | 50-65% | Uncommon | Creatinine elevation (10-15%) | Higher MDS/AML risk (1-2%) |
| Niraparib | 70-80% | 60-70% | Uncommon | Uncommon | Hypertension (10-15%) |
| Rucaparib | 65-75% | 50-60% | Uncommon | ALT/AST elevation (20-30%) | Hepatotoxicity requires monitoring |
| Talazoparib | 50-60% | 40-50% | Uncommon | Uncommon | Alopecia (20-25%) |
Non-hematological toxicities substantially influence patient quality of life and treatment persistence across the PARP inhibitor class. Gastrointestinal disturbances, particularly nausea and vomiting, represent the most prevalent class effects but demonstrate variable frequency and severity between agents. This compound exhibits a generally favorable GI toxicity profile when used as monotherapy; however, in combination with chemotherapy regimens, GI adverse effects are substantially amplified. In the this compound-FOLFOX trial, Grade 3-4 gastrointestinal toxicities, including nausea, vomiting, and diarrhea, occurred in 20-35% of patients, though these were primarily attributed to the chemotherapy backbone rather than this compound itself [3].
Among other PARP inhibitors, niraparib demonstrates the highest incidence of gastrointestinal events, with real-world evidence from Japanese patients indicating higher discontinuation rates due to GI toxicity compared to clinical trial data. Meanwhile, olaparib carries a documented increased risk of serious adverse events, including myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML), with an estimated incidence of 1-2% based on EudraVigilance database analysis. Olaparib has also been associated with interstitial lung disease and creatinine elevations, though the latter typically represents benign phosphocreatinine complex formation rather than true nephrotoxicity [1] [5]. A network meta-analysis of randomized controlled trials additionally confirmed that rucaparib exhibits higher risks for gastrointestinal toxicities, while talazoparib demonstrates the most favorable GI safety profile among the class [2].
The fundamental mechanism underlying PARP inhibitor activity involves blocking the catalytic activity of PARP enzymes, particularly PARP1 and PARP2, which play pivotal roles in the repair of single-strand DNA breaks (SSBs) through the base excision repair pathway. Under physiological conditions, PARP enzymes bind to DNA damage sites and catalyze the addition of poly-ADP-ribose chains (PARylation) to target proteins, facilitating the recruitment of DNA repair factors such as XRCC1 and DNA ligase III. When PARP inhibitors bind to the NAD+ catalytic domain of these enzymes, they prevent PARylation and subsequent repair complex formation, leading to the accumulation of unrepaired SSBs that degenerate into double-strand breaks (DSBs) during DNA replication [1].
The therapeutic application of PARP inhibitors capitalizes on the concept of synthetic lethality in tumors with pre-existing defects in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations. In cells with intact HRR pathways, DSBs can be efficiently repaired, maintaining cellular viability. However, in cancer cells with HRR deficiencies, the accumulation of DSBs becomes irreparable, leading to genomic instability and apoptotic cell death. This synthetic lethal interaction provides the therapeutic window that selectively targets cancer cells while sparing normal tissues with functional DNA repair mechanisms [1] [6].
The efficacy profiles of PARP inhibitors must be carefully balanced against their toxicity patterns when making clinical decisions. A network meta-analysis of randomized controlled trials demonstrated that while all PARP inhibitors show significant efficacy in appropriate patient populations, their therapeutic indices vary considerably. When considering Grade 3-5 adverse events, olaparib demonstrated the most favorable safety profile (probability=57%), followed by conventional therapy (50%), talazoparib (45%), rucaparib (75%), niraparib (77%), and PARP inhibitor-angiogenesis inhibitor combinations (94%) [2].
For this compound specifically, combination therapy efficacy must be weighed against the potential for enhanced toxicity. In the phase I/II trial of this compound with FOLFOX in metastatic pancreatic cancer, the regimen demonstrated promising activity, particularly in platinum-naïve patients with HRR-DDR mutations, where the objective response rate reached 57%. However, this enhanced efficacy came with a predictable increase in hematological and gastrointestinal toxicities attributable to the chemotherapy combination rather than this compound itself. This underscores the importance of patient selection and proactive toxicity management when utilizing this compound in combination regimens [3].
Table 3: Combination Therapy Safety Considerations with PARP Inhibitors
| Combination Type | Enhanced Toxicities | Risk Management Strategies | Clinical Considerations |
|---|---|---|---|
| PARPi + Chemotherapy (e.g., this compound + FOLFOX) | Myelosuppression, GI toxicity, neuropathy | Growth factor support, dose modification, chemotherapy backbone adjustment | Enhanced efficacy in HRD populations; requires close monitoring |
| PARPi + Angiogenesis Inhibitor (e.g., Olaparib + Bevacizumab) | Hypertension, proteinuria, fatigue | Blood pressure monitoring, urinalysis, antihypertensives | Approved in ovarian cancer; increased general, metabolic, and GI disorders |
| PARPi + ATR Inhibitor (e.g., Olaparib + AZD6738) | Hematological toxicity, possible hepatotoxicity | Blood count monitoring, liver function tests | Investigational; shows promise in overcoming resistance |
Effective management of PARP inhibitor toxicities requires proactive monitoring and timely intervention to maximize treatment duration and maintain quality of life. For hematological toxicities, baseline blood counts should be obtained before initiation, with weekly monitoring during the first month, then monthly thereafter. For niraparib specifically, which carries the highest thrombocytopenia risk, more frequent monitoring (twice weekly during the first cycle) may be warranted. Management strategies include dose reduction, treatment interruption, and growth factor support for persistent cytopenias. For this compound combinations, the chemotherapy component often dictates hematological toxicity management, with the FOLFOX-veliparib trial establishing 200mg BID as the recommended Phase II dose, with stepwise de-escalation to 150mg and 100mg permitted for toxicity management [3] [2].
Gastrointestinal toxicity management employs proactive antiemetic therapy, with 5-HT3 antagonists and NK1 receptor antagonists recommended for moderate to highly emetogenic regimens. Dietary modifications, including small, frequent meals and adequate hydration, can improve treatment tolerance. For olaparib-related fatigue, dose scheduling (bedtime administration) and energy conservation strategies may provide benefit. Real-world evidence from Japanese patients indicates that early treatment discontinuations (within 3 months) are more common in patients with low body mass index (<20.5) and those who received multiple prior treatment regimens, highlighting these populations as requiring particularly close monitoring and supportive care [5].
Well-designed clinical trials investigating PARP inhibitors, particularly in combination regimens, should incorporate careful dose escalation strategies and predefined dose modification guidelines. The phase I/II trial of this compound with FOLFOX employed a standard 3+3 design with this compound dose escalation from 40mg to 250mg BID on days 1-7 of each 14-day cycle. Dose-limiting toxicities were defined as:
This trial design established 200mg this compound BID with modified FOLFOX (without 5-FU bolus) as the recommended Phase II dose, highlighting the importance of regimen-specific optimization when combining PARP inhibitors with chemotherapy. For future trials, consideration should be given to biomarker-enriched populations most likely to derive benefit, particularly those with HRR deficiencies, as these patients may demonstrate enhanced sensitivity to PARP inhibition while potentially tolerating treatment better due to more rapid tumor response [3] [7].
The comprehensive safety analysis of PARP inhibitors reveals distinct toxicity profiles across the class, necessitating individualized treatment selection based on patient characteristics, tumor type, and treatment goals. This compound demonstrates a unique positioning within the class, with generally favorable monotherapy toxicity but enhanced adverse effects when combined with chemotherapy, particularly hematological and gastrointestinal toxicities. This profile positions this compound as a promising agent for rational combination strategies where its potentiation of DNA-damaging agents can be leveraged while maintaining manageable toxicity through appropriate dose modifications and supportive care.
Irritant;Health Hazard